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4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Documentation Hub

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  • Product: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
  • CAS: 1352318-36-5

Core Science & Biosynthesis

Foundational

Synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

An In-Depth Technical Guide to the Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview and detailed experimental protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview and detailed experimental protocols for the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a substituted diphenylamine. Diphenylamine scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1][2] This document details two primary, robust synthetic strategies for the formation of the critical C(aryl)-N(aryl) bond: the modern Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation. The guide is structured to provide not only step-by-step instructions but also the underlying chemical principles and rationale for methodological choices, ensuring a deep understanding for researchers in the field.

Introduction and Strategic Overview

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a member of the diphenylamine family of compounds. This structural motif is a cornerstone in various fields, serving as a key pharmacophore in drugs with anticancer and antimicrobial properties and as a foundational component for dyes and antioxidant materials.[3][4][5] The synthesis of such diarylamines hinges on the effective formation of a carbon-nitrogen bond between two aryl rings, a transformation that has been the subject of extensive methodological development.

Retrosynthetic Analysis:

The logical disconnection for synthesizing the target molecule is across the central amine linkage. This approach yields two primary synthons: an aniline derivative and an aryl halide. This leads to the selection of a cross-coupling strategy as the most direct and efficient route.

G Target 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Disconnection C(aryl)-N(aryl) Bond Disconnection (Cross-Coupling) Target->Disconnection Reactant1 4-Chloro-2-methoxyaniline Disconnection->Reactant1 Reactant2 1-Halo-4-nitrobenzene (X = I, Br) Disconnection->Reactant2

Figure 1: Retrosynthetic analysis of the target molecule.

This guide will focus on the coupling of 4-chloro-2-methoxyaniline with a 4-nitro-substituted aryl halide, as these starting materials are readily accessible. Two premier catalytic systems will be explored to achieve this transformation.

Pathway I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its versatility, high efficiency, and tolerance of a wide range of functional groups under relatively mild conditions.[6][7][8] It has largely superseded harsher, traditional methods for C-N bond formation.[7]

Mechanistic Principle

The reaction proceeds via a palladium(0) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine. A base then deprotonates the amine to form a palladium-amido complex. The cycle concludes with reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7][9] The choice of a sterically hindered phosphine ligand is crucial to facilitate the reductive elimination step and prevent side reactions.[6]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation (Base) pd_intermediate->amine_coordination + HNR'R'' amido_complex Ar-Pd(II)(NR'R'')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR'R'') reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for scale-up. It is critical to maintain an inert atmosphere throughout the reaction to protect the palladium catalyst from oxygen.

Materials and Reagents:

  • 4-Chloro-2-methoxyaniline

  • 1-Iodo-4-nitrobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add 4-Chloro-2-methoxyaniline (1.2 equiv) and 1-Iodo-4-nitrobenzene (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary
ParameterValue/ConditionRationale
Aryl Halide1-Iodo-4-nitrobenzene (1.0 equiv)Aryl iodides are highly reactive in oxidative addition.
Amine4-Chloro-2-methoxyaniline (1.2 equiv)A slight excess ensures complete consumption of the halide.
Pd SourcePd(OAc)₂ (1-2 mol%)Common, air-stable precatalyst that is reduced in situ.
LigandXPhos (2-4 mol%)A bulky, electron-rich phosphine that promotes efficient oxidative addition and reductive elimination.[10]
BaseNaOtBu (1.4 equiv)Strong, non-nucleophilic base for deprotonating the amine.
SolventAnhydrous TolueneA non-polar, high-boiling solvent suitable for the reaction temperature.
Temperature100-110 °CProvides sufficient thermal energy for the catalytic cycle.

Pathway II: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N bonds, utilizing a copper catalyst.[11] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using ligands operate under milder conditions with catalytic amounts of copper, making it a cost-effective alternative to palladium-based methods.[12][13]

Mechanistic Principle

The precise mechanism can vary but is generally believed to involve a copper(I) species. The reaction likely proceeds through the formation of a copper(I)-amidate complex. This complex undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which then reductively eliminates the diarylamine product, regenerating the active copper(I) catalyst.[12] The use of a chelating ligand, such as a diamine, stabilizes the copper intermediates and facilitates the reaction at lower temperatures.[12]

Detailed Experimental Protocol

This ligand-assisted protocol offers a more reliable and milder alternative to traditional ligand-free Ullmann reactions.

Materials and Reagents:

  • 4-Chloro-2-methoxyaniline

  • 1-Iodo-4-nitrobenzene

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add Copper(I) iodide (0.05 - 0.10 equiv), the base (K₂CO₃ or K₃PO₄, 2.0 equiv), 4-Chloro-2-methoxyaniline (1.2 equiv), and 1-Iodo-4-nitrobenzene (1.0 equiv).

  • Solvent and Ligand Addition: Add the anhydrous polar aprotic solvent (DMSO or DMF) to the flask, followed by the ligand, N,N'-Dimethylethylenediamine (0.1 - 0.2 equiv), via syringe.[14]

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.[12][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can be slower than their palladium-catalyzed counterparts, often requiring 12-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[12]

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to isolate 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Data Summary
ParameterValue/ConditionRationale
Aryl Halide1-Iodo-4-nitrobenzene (1.0 equiv)Aryl iodides are the most reactive halides for Ullmann couplings.[14]
Amine4-Chloro-2-methoxyaniline (1.2 equiv)Slight excess drives the reaction to completion.
Cu SourceCuI (5-10 mol%)A common and effective copper(I) catalyst source.[13]
LigandDMEDA (10-20 mol%)A simple, effective chelating ligand that accelerates the reaction.[14]
BaseK₂CO₃ or K₃PO₄ (2.0 equiv)An inorganic base required for the formation of the copper-amidate complex.[12]
SolventAnhydrous DMSO or DMFHigh-boiling polar aprotic solvents are necessary to dissolve the reagents and reach the required temperature.[13]
Temperature110-130 °CHigher temperatures are typically required compared to Buchwald-Hartwig amination.

General Experimental Workflow and Safety

The overall process for both methodologies follows a similar workflow, from initial setup to final purification.

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage Setup 1. Assemble Glassware (Inert Atmosphere) Reagents 2. Add Catalyst, Base, Reactants & Solvent Setup->Reagents Heating 3. Heat & Stir (Monitor Progress via TLC/GC-MS) Reagents->Heating Quench 4. Cool & Quench (e.g., with Water) Heating->Quench Upon Completion Extract 5. Extract with Organic Solvent Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Figure 3: Generalized experimental workflow for cross-coupling synthesis.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct all operations in a well-ventilated fume hood.

  • Reagent Handling: Palladium and copper catalysts can be toxic; avoid inhalation of dust.[13] Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Organic solvents like toluene and DMSO are flammable and can be absorbed through the skin.[13]

  • Inert Atmosphere: Handle pyrophoric or air-sensitive reagents under an inert atmosphere of argon or nitrogen.

Conclusion

The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene can be reliably achieved via modern cross-coupling chemistry. The Buchwald-Hartwig amination stands out as the preferred method for laboratory-scale synthesis, offering high yields, broad functional group compatibility, and milder reaction conditions. For applications where cost is a primary driver, particularly at a larger scale, the ligand-assisted Ullmann condensation presents a viable and effective alternative. The choice between these robust protocols allows researchers to select the most appropriate method based on their specific needs regarding efficiency, scale, and cost.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • BenchChem. (2025). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • ResearchGate. Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • PMC - NIH. Synthesis and antimicrobial activity of some new diphenylamine derivatives. Available from: [Link]

  • Google Patents. Diphenyl-amine derivatives: uses, process of synthesis and pharmaceutical compositions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

  • Patsnap. Diphenylamine patented technology retrieval search results. Available from: [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Executive Summary As drug development increasingly relies on highly functionalized, rigid scaffolds to achieve target selectivity, biphenyl derivatives have emerged as privileged structures. 4-Chloro-2-methoxy-1-(4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized, rigid scaffolds to achieve target selectivity, biphenyl derivatives have emerged as privileged structures. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) is a critical synthetic intermediate utilized primarily in the development of glucocorticoid receptor (GR) modulators.

This whitepaper provides a comprehensive analysis of this compound, detailing the structural causality of its substituents, field-proven synthetic protocols, and its downstream applications in medicinal chemistry. By understanding the physicochemical properties and the mechanistic rationale behind its synthesis, researchers can optimize their workflows for higher yields and greater chemoselectivity.

Structural Causality & Physicochemical Profiling

In rational drug design, every substituent on a molecular scaffold serves a specific steric, electronic, or metabolic purpose. The architecture of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene is not arbitrary; it is engineered to provide a specific 3D conformation and metabolic profile.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound, sourced from verified supplier databases [1].

PropertyValueScientific Implication
CAS Number 1352318-36-5Unique identifier for procurement and literature tracking.
Molecular Formula C₁₃H₁₀ClNO₃Defines the mass balance for synthetic yield calculations.
Molecular Weight 263.68 g/mol Optimal low-MW building block for Lipinski-compliant APIs.
SMILES O=N(=O)c1ccc(cc1)c2ccc(Cl)cc2OCUseful for in silico docking and property prediction.
LogP (Estimated) ~3.8 - 4.2High lipophilicity, driving hydrophobic pocket binding.
Mechanistic Rationale of Substituents
  • 4-Chloro Group: Halogenation at the para-position of the phenyl ring is a classic metabolic shield. It prevents rapid oxidative degradation by cytochrome P450 enzymes, significantly extending the half-life of downstream active pharmaceutical ingredients (APIs).

  • 2-Methoxy Group: This is the conformational linchpin of the molecule. The steric bulk of the ortho-methoxy group forces a severe dihedral twist between the two phenyl rings, preventing them from adopting a planar conformation. This specific 3D geometry is critical for fitting into the narrow, hydrophobic binding cleft of the Glucocorticoid Receptor.

  • 4'-Nitro Group: While highly electron-withdrawing, in this context, the nitro group acts primarily as a latent synthetic handle. It is destined for chemoselective reduction to an aniline, enabling subsequent amide or urea coupling.

G Compound 4-Chloro-2-methoxy- 1-(4-nitrophenyl)benzene Chloro 4-Chloro Group Compound->Chloro Methoxy 2-Methoxy Group Compound->Methoxy Nitro 4'-Nitro Group Compound->Nitro Metabolism Blocks P450 Oxidation Increases Lipophilicity Chloro->Metabolism Steric Forces Non-Planar Dihedral Angle Methoxy->Steric Handle Latent Synthetic Handle (Reduces to Amine) Nitro->Handle

Structural causality of substituents in 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Core Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most reliable and scalable method for synthesizing highly substituted biphenyls is the Suzuki-Miyaura cross-coupling. To ensure a self-validating system, the following protocol integrates in-process controls and explains the causality behind the reagent selection.

Step-by-Step Protocol

Reaction System: (4-Chloro-2-methoxyphenyl)boronic acid + 1-Bromo-4-nitrobenzene Target Compound.

  • Solvent Preparation & Degassing (Critical Step):

    • Action: Prepare a solvent mixture of Toluene, Ethanol, and Water (2:1:1 v/v/v). Sparge the mixture with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. If present, O2​ will drive the oxidative homocoupling of the boronic acid (yielding a symmetrical byproduct) and rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

  • Reagent Charging:

    • Action: To a Schlenk flask under Argon, add 1-bromo-4-nitrobenzene (1.0 eq), (4-chloro-2-methoxyphenyl)boronic acid (1.1 eq), and K2​CO3​ (2.5 eq).

    • Causality: A slight excess of boronic acid compensates for any minimal protodeboronation. K2​CO3​ is required to activate the boronic acid by forming a highly reactive boronate complex, which facilitates the transmetalation step in the catalytic cycle.

  • Catalyst Addition & Reflux:

    • Action: Add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 eq). Heat the biphasic mixture to 80°C under rigorous stirring for 12 hours.

  • In-Process Validation (TLC):

    • Action: Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 8:2).

    • Self-Validation: The starting material (1-bromo-4-nitrobenzene) is highly UV-active and slightly yellow. The disappearance of this spot and the emergence of a lower-Rf, intensely UV-active spot confirms the formation of the extended conjugated biphenyl system.

  • Workup & Purification:

    • Action: Cool to room temperature, partition with Ethyl Acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel flash chromatography.

G Start Reactants: Boronic Acid + Aryl Bromide Degas Step 1: Degas Solvents (Argon Sparge) Start->Degas Catalyst Step 2: Add Pd(PPh3)4 & K2CO3 Base Degas->Catalyst Reflux Step 3: Reflux at 80°C (Transmetalation) Catalyst->Reflux Workup Step 4: Aqueous Workup & Extraction Reflux->Workup Purify Step 5: Silica Gel Chromatography Workup->Purify

Step-by-step Suzuki-Miyaura cross-coupling workflow for biphenyl synthesis.

Downstream Application: Glucocorticoid Receptor Modulators

The primary utility of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene is its conversion into 4'-chloro-2'-methoxy-[1,1'-biphenyl]-4-amine (CAS: 1334499-96-5) [2]. This amine is a patented building block for Glucocorticoid Receptor (GR) modulators used to treat central nervous system disorders and severe inflammation [3].

Chemoselective Nitro Reduction Protocol

Cautionary Insight: Standard catalytic hydrogenation using Palladium on Carbon ( Pd/C ) and H2​ gas poses a severe risk of hydrodehalogenation (cleavage of the C-Cl bond). To preserve the crucial 4-chloro metabolic shield, a chemoselective reduction is mandated.

  • Reagent Setup: Dissolve the nitro-biphenyl in a mixture of Ethanol and Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 2.0 eq).

  • Reaction: Heat to 70°C for 2-4 hours. The mildly acidic NH4​Cl activates the iron surface, driving the single-electron transfer (SET) reduction of the nitro group to the amine without touching the aryl chloride.

  • Isolation: Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate and extract with Dichloromethane to yield the pure amine.

G API GR Modulator (Biphenyl Derivative) Receptor Cytosolic Glucocorticoid Receptor (GR) API->Receptor Binds Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Nucleus Nuclear Translocation Complex->Nucleus DNA DNA Binding (GRE) Nucleus->DNA Effect Anti-inflammatory Gene Transcription DNA->Effect Modulates

Mechanism of action for glucocorticoid receptor modulators derived from biphenyls.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compounds before advancing them into biological assays, rigorous analytical validation is required. The expected spectral data acts as a self-validating checklist.

Analytical TechniqueExpected ObservationCausality / Structural Proof
¹H NMR (400 MHz, CDCl₃) Sharp singlet at ~3.8 ppm (3H).Confirms the presence of the intact 2-methoxy group.
¹H NMR (Aromatics) Two doublets at ~8.2 ppm and ~7.6 ppm (AA'BB' system).Confirms the para-substituted nitro-phenyl ring.
LC-MS (ESI+) Minimal ionization for the nitro compound.Nitro-aromatics often suppress positive ionization.
LC-MS (Post-Reduction) Strong peak at m/z ~234 [M+H]⁺.Confirms successful nitro reduction to the amine (MW: 233.7). The 3:1 isotopic ratio confirms the chlorine atom is retained.

References

  • Source: Google Patents (N.V. Organon; Pharmacopeia Drug Discovery Inc.)
Foundational

A Technical Guide to the Spectroscopic Profile of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Introduction For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a diaryl ether with po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a diaryl ether with potential applications as a building block in medicinal chemistry and materials science. Its structure combines several key functional groups: a chlorinated and methoxylated benzene ring linked via an ether bridge to a nitrated benzene ring. The electronic interplay between these substituents dictates the molecule's chemical reactivity and physical properties.

Molecular Structure and Predicted Spectroscopic Workflow

The logical workflow for the structural elucidation of a novel compound like 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene involves a synergistic application of multiple spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow Compound 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene IR Infrared (IR) Spectroscopy Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) ¹H and ¹³C Compound->NMR C-H Framework MS Mass Spectrometry (MS) Compound->MS Molecular Weight & Fragmentation Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the structural elucidation of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Hydrogens on carbons adjacent to the ether oxygen will be shifted downfield.[1]

Predicted ¹H NMR Data
Proton Type Predicted Chemical Shift (δ) in ppm & Multiplicity
Methoxy (-OCH₃)~3.9 (singlet, 3H)
Aromatic (H on chloro-methoxy ring)6.8 - 7.5 (multiplets, 3H)
Aromatic (H ortho to -NO₂)~8.2 (doublet, 2H)
Aromatic (H meta to -NO₂)~7.0 (doublet, 2H)

Rationale behind the predictions:

  • The methoxy protons are expected to appear as a sharp singlet around 3.9 ppm, a typical value for methoxy groups on an aromatic ring.

  • The protons on the 4-chloro-2-methoxy phenyl ring will exhibit complex splitting patterns due to their relative positions.

  • The powerful electron-withdrawing nature of the nitro group will significantly deshield the ortho protons on the 4-nitrophenyl ring, pushing their chemical shift downfield to around 8.2 ppm. The meta protons will be less affected, appearing further upfield.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will indicate the number of unique carbon environments. Due to the lack of symmetry, all 13 carbon atoms in the molecule are expected to be unique. Carbons attached to electronegative atoms like oxygen and chlorine, as well as those in the aromatic rings, will have distinct chemical shifts.[2][3]

Predicted ¹³C NMR Data
Carbon Type Predicted Chemical Shift (δ) in ppm
Methoxy (-OCH₃)~56
Aromatic (C-Cl)~125-130
Aromatic (C-O)~150-160
Aromatic (C-NO₂)~145-150
Other Aromatic Carbons110-140

Rationale behind the predictions:

  • The methoxy carbon is typically found around 56 ppm.

  • Carbons directly bonded to the ether oxygen will be significantly downfield, in the 150-160 ppm range.

  • The carbon bearing the nitro group will also be deshielded.

  • The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply a Fourier transform, phase correct, and calibrate the spectrum using the TMS signal.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Processing: Apply a Fourier transform, phase correct, and calibrate the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule.[5]

Predicted IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3030-3100
Asymmetric NO₂ Stretch1500-1550 (strong)
Symmetric NO₂ Stretch1335-1370 (strong)
Aryl Ether C-O Stretch1230-1270 (strong) and 1020-1075
C-Cl Stretch700-850
Aromatic C=C Bending1450-1600 (multiple bands)

Rationale behind the predictions:

  • The nitro group will give rise to two very strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[6]

  • The aryl ether linkage will be evident from strong C-O stretching bands. Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[1][7]

  • The presence of the aromatic rings will be confirmed by C-H stretching above 3000 cm⁻¹ and C=C bending absorptions in the 1450-1600 cm⁻¹ region.[4]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data
Ion Predicted m/z (mass-to-charge ratio)
Molecular Ion [M]⁺263 (with an M+2 peak at 265)
Fragment from cleavage of the ether bond[O₂N-C₆H₄-O]⁺ at m/z 138, [Cl-C₆H₃(OCH₃)]⁺ at m/z 142
Loss of NO₂[M - NO₂]⁺ at m/z 217

Rationale behind the predictions:

  • The molecular weight of C₁₃H₉ClNO₃ is 263.68 g/mol .

  • Due to the presence of chlorine, the mass spectrum will exhibit a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.[8]

  • Fragmentation is likely to occur at the ether linkage, which is a common fragmentation pathway for ethers.

  • The loss of the nitro group (NO₂) is another common fragmentation pattern for aromatic nitro compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI) for GC-MS: This is a common technique that involves bombarding the sample with a high-energy electron beam, leading to extensive fragmentation.

    • Electrospray Ionization (ESI) for LC-MS: This is a soft ionization technique that is less likely to cause extensive fragmentation and is more likely to show the molecular ion.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. By leveraging established principles of NMR, IR, and Mass Spectrometry, and drawing comparisons with structurally related molecules, we have constructed a scientifically grounded forecast of the key spectral features. The included experimental protocols offer a standardized approach for researchers to obtain and validate this data. This predictive framework serves as a valuable tool for the structural verification and quality control of this compound in research and development settings.

References

  • Matrix Fine Chemicals. 4-CHLORO-2-METHOXY-1-NITROBENZENE | CAS 6627-53-8. [Link]

  • ResearchGate. 13C-NMR Spectroscopy | Request PDF. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • Spectroscopy. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • PubChem. 4-Nitrophenol. [Link]

  • MDPI. (2005). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]

  • MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

  • Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • ResearchGate. (2025). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. [Link]

  • PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • ChemBK. (2024). 4-Chloro-2-methoxy-1-nitrobenzene. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • ChemBK. (2024). 4-Nitrophenyl phenyl ether. [Link]

  • PubMed. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Analytical Methods (RSC Publishing). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. [Link]

  • The Royal Society of Chemistry. Supporting Information (SI). [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Exploratory

A Deep Dive into the NMR Landscape of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of pharmaceutical sciences and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. Nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmaceutical sciences and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for determining the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is crafted to not only present spectral data but to also delve into the underlying principles that govern the observed chemical shifts and coupling patterns, thereby offering a robust framework for the structural characterization of similarly complex aromatic systems.

The structural complexity of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, featuring two distinct aromatic rings with varied electronic environments, presents a rich case study for NMR analysis. The interplay of electron-donating and electron-withdrawing substituents creates a nuanced spectral fingerprint. This guide will dissect these effects to provide a thorough understanding of the molecule's electronic and structural properties as revealed by NMR.

Molecular Structure and Numbering

For clarity in spectral assignment, the atoms of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene are systematically numbered as depicted in the diagram below. This numbering convention will be used throughout this guide.

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a molecule of interest in pharmaceutical and chemical research. As direct experim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a molecule of interest in pharmaceutical and chemical research. As direct experimental data for this specific compound is not widely available, this document synthesizes established principles from the mass spectrometry of structurally related compounds, including halogenated aromatics, nitroaromatics, and methoxy-substituted benzenes. This approach allows for a robust predictive analysis of its behavior under various mass spectrometric conditions, providing researchers, scientists, and drug development professionals with a foundational framework for method development and structural elucidation.

Introduction to the Analyte: Chemical Context

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene possesses a unique combination of functional groups that dictate its chemical properties and, consequently, its behavior in a mass spectrometer. The presence of a chlorine atom, a methoxy group, and a nitro group on a biphenyl system creates a molecule with moderate polarity. Understanding the interplay of these groups is critical for selecting the appropriate analytical strategy.

Compound Properties:

PropertyValueSource
IUPAC Name 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene[1]
CAS Number 1352318-36-5[1]
Molecular Formula C13H10ClNO3[1]
Molecular Weight 263.68 g/mol [1]

Strategic Selection of Ionization Techniques

The choice of ionization technique is paramount for the successful analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. The selection should be guided by the analyte's polarity, thermal stability, and the desired analytical outcome (e.g., molecular weight determination versus structural elucidation).

Electron Ionization (EI) for Structural Detail

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This is highly advantageous for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. Given that the target molecule is a relatively small, semi-volatile organic compound, it is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.[2]

Electrospray Ionization (ESI) for Soft Ionization

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and charged compounds.[3][4] While 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is not inherently charged, its polarity makes it amenable to ESI, likely forming protonated molecules [M+H]+ in the positive ion mode or adducts with ions like sodium [M+Na]+ or ammonium [M+NH4]+.[4] ESI is particularly useful when interfacing with Liquid Chromatography (LC) and for obtaining accurate molecular weight information with minimal fragmentation.[5]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for compounds of medium polarity that are not easily ionized by ESI.[2][6] APCI is well-suited for analyzing less-polar species and can be a complementary technique to ESI.[6]

Predicted Fragmentation Pathways

The fragmentation of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene in the mass spectrometer is expected to be a composite of the characteristic pathways for its constituent functional groups.[7]

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecular ion (M+•) is expected to be observed, followed by a series of characteristic neutral losses and bond cleavages.

Key Predicted Fragmentation Pathways under EI:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a nitrogen dioxide radical (•NO2, 46 Da) or as nitric oxide (NO, 30 Da).[8][9]

  • Loss of a Chlorine Radical: The cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), a common fragmentation for aromatic halogenated compounds.[10]

  • Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH3, 15 Da).

  • Formation of Stable Cations: The fragmentation cascade will likely lead to the formation of stable aromatic cations, such as the phenyl cation (C6H5+, m/z 77).[9]

Below is a DOT script visualizing the predicted EI fragmentation pathway.

G M [M]+• m/z 263/265 F1 [M - NO2]+• m/z 217/219 M->F1 - •NO2 F2 [M - Cl]+• m/z 228 M->F2 - •Cl F3 [M - CH3]+• m/z 248/250 M->F3 - •CH3 F4 [M - NO]+• m/z 233/235 M->F4 - NO

Caption: Predicted EI fragmentation of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Collision-Induced Dissociation (CID) in MS/MS

When using a soft ionization technique like ESI, tandem mass spectrometry (MS/MS) is essential for structural confirmation. The precursor ion, typically [M+H]+, is selected and subjected to Collision-Induced Dissociation (CID) to generate product ions.

Key Predicted Fragmentation Pathways under CID:

  • Loss of the Nitro Group: Similar to EI, the loss of the nitro group is expected.

  • Loss of Methoxy Group: The protonated molecule may lose the methoxy group as methanol (CH3OH, 32 Da).

  • Cleavage of the Biphenyl Linkage: The bond connecting the two phenyl rings may cleave, leading to fragments corresponding to the individual substituted rings.

Below is a DOT script visualizing the predicted CID fragmentation pathway of the protonated molecule.

G MH [M+H]+ m/z 264/266 P1 [M+H - NO2]+ m/z 218/220 MH->P1 - •NO2 P2 [M+H - CH3OH]+ m/z 232/234 MH->P2 - CH3OH P3 C7H6Cl+ m/z 125/127 MH->P3 Biphenyl Cleavage P4 C6H5NO2+ m/z 123 MH->P4 Biphenyl Cleavage

Caption: Predicted CID fragmentation of protonated 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Experimental Protocols

The following protocols provide a starting point for the analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. Optimization will be necessary based on the specific instrumentation and analytical goals.

GC-MS Analysis Protocol

This protocol is designed for qualitative and quantitative analysis using an EI source.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1-10 µg/mL.

    • If necessary, perform a derivatization step, although it is unlikely to be required for this analyte.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is recommended.[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[8]

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[8]

    • Electron Energy: 70 eV.[8]

    • Ion Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.[8]

    • Mass Range: Scan from m/z 50 to 400.

    • Solvent Delay: 2-3 minutes.

LC-MS/MS Analysis Protocol

This protocol is suitable for sensitive quantification or analysis of complex mixtures using an ESI source.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 ng/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification.

Data Interpretation and Structural Confirmation

A thorough analysis of the mass spectrum is crucial for confirming the identity of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.

  • Comparison with Standards: The most definitive confirmation is achieved by comparing the retention time and mass spectrum of the unknown with that of a certified reference standard.

Conclusion

The mass spectrometric analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene can be effectively performed using both GC-MS and LC-MS/MS techniques. While EI is ideal for detailed structural elucidation through its extensive fragmentation, ESI and APCI offer softer ionization for accurate molecular weight determination and high-sensitivity quantification. The predicted fragmentation patterns, driven by the chloro, methoxy, and nitro functionalities, provide a solid basis for interpreting the resulting mass spectra. The experimental protocols outlined in this guide serve as a robust starting point for developing and validating analytical methods for this compound in various research and development settings.

Sources

Exploratory

CAS number for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

As a Senior Application Scientist in medicinal chemistry and process development, I have structured this technical guide to move beyond basic chemical identifiers. This whitepaper deconstructs 4-Chloro-2-methoxy-1-(4-nit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, I have structured this technical guide to move beyond basic chemical identifiers. This whitepaper deconstructs 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) , analyzing its physicochemical profile, the mechanistic rationale behind its synthesis, and its strategic utility as a privileged scaffold in modern drug discovery.

Executive Summary & Physicochemical Profiling

The compound 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a highly functionalized, unsymmetrical biphenyl derivative. In rational drug design, the biphenyl core is not merely a structural linker; it is a "privileged scaffold" capable of addressing diverse biological targets, from viral polymerases to G-protein coupled receptors (GPCRs).

The specific substitution pattern of this molecule is highly deliberate. The ortho-methoxy group creates steric repulsion against the adjacent phenyl ring, forcing a non-planar dihedral angle that is critical for fitting into tight, three-dimensional hydrophobic binding pockets. Meanwhile, the para-chloro substituent acts as a lipophilic metabolic shield, preventing rapid oxidative degradation by cytochrome P450 enzymes. The para'-nitro group serves as a versatile synthetic handle for downstream derivatization.

Table 1: Quantitative Physicochemical Data

PropertyValueStructural & Synthetic Significance
Chemical Name 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzeneDefines the unsymmetrical functionalization of the biphenyl axis.
CAS Number 1352318-36-5Primary identifier for registry and procurement.
Molecular Formula C₁₃H₁₀ClNO₃-
Molecular Weight 263.68 g/mol Low molecular weight preserves ligand efficiency for downstream API synthesis without violating Lipinski's Rule of 5.
Key Pharmacophores Biphenyl core, -NO₂, -Cl, -OCH₃Rigid spacer (biphenyl); electronic tuning (-Cl); steric tuning (-OCH₃); reactive handle (-NO₂).

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

The construction of unsymmetrical biphenyls relies heavily on palladium-catalyzed cross-coupling. As highlighted in recent analyses of [1], the Suzuki-Miyaura reaction remains the most robust method for generating Csp²-Csp² bonds.

Self-Validating Experimental Protocol

Objective: High-yield, scalable synthesis of CAS 1352318-36-5.

Mechanistic Causality & Design:

  • Catalyst Selection: We utilize Pd(dppf)Cl₂ rather than the traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step, which is a critical bottleneck when coupling electron-deficient electrophiles like 1-bromo-4-nitrobenzene.

  • Base & Solvent Dynamics: Potassium carbonate (K₂CO₃) is deployed in a 1,4-Dioxane/Water (4:1) matrix. The inclusion of water is non-negotiable; it dissolves the inorganic base to generate the highly reactive hydroxo-palladium intermediate. This intermediate undergoes transmetalation with the boronic acid exponentially faster than the corresponding halide complex.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv, 10 mmol) and 4-chloro-2-methoxyphenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) and K₂CO₃ (2.0 equiv, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Inject degassed 1,4-Dioxane (40 mL) and deionized Water (10 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • In-Process Control (IPC) & Self-Validation: At 8 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 8:2) and LC-MS. The system validates its own progression when the starting halide peak completely disappears and a predominant mass peak at m/z 264 [M+H]⁺ emerges.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with EtOAc (2 x 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes). Validate the final architecture via ¹H NMR (CDCl₃) to confirm the ortho-methoxy singlet (~3.8 ppm) and the characteristic AA'BB' splitting pattern of the nitro-substituted ring.

SuzukiWorkflow A Electrophile 1-Bromo-4-nitrobenzene C Oxidative Addition Pd(dppf)Cl2 Catalyst A->C B Nucleophile 4-Chloro-2-methoxyphenylboronic acid D Transmetalation K2CO3 Base Activation B->D C->D E Reductive Elimination C-C Bond Formation D->E E->C Pd(0) Regeneration F Product (CAS: 1352318-36-5) 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene E->F

Figure 1: Catalytic workflow for the Suzuki-Miyaura synthesis of CAS 1352318-36-5.

The Biphenyl Motif as a Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to core molecular frameworks that consistently provide high-affinity ligands for diverse biological targets. As detailed in the comprehensive review on the [2], the biphenyl moiety is ubiquitous in approved therapeutics.

GPCR Modulation

Research into the [3] demonstrates that biphenyl units map perfectly onto conserved overlapping subpockets within GPCRs. The biphenyl acts as a rigid vector, projecting functional groups into distinct receptor micro-domains.

Antiviral Therapeutics (HIV-1 RT Inhibitors)

CAS 1352318-36-5 is particularly primed for antiviral development. A landmark study on the [4] illustrates that biphenyl diarylpyrimidines (DAPYs) are exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

To utilize CAS 1352318-36-5 in this pathway, the para'-nitro group is subjected to catalytic hydrogenation (Pd/C, H₂) to yield an aniline intermediate. This aniline acts as the nucleophile in a subsequent Buchwald-Hartwig amination, coupling with a functionalized pyrimidine to generate the active DAPY analog. The ortho-methoxy and para-chloro groups of the original scaffold ensure the resulting drug maintains the torsional strain necessary to bind the allosteric pocket of wild-type and mutant (e.g., E138K) HIV-1 reverse transcriptase.

Derivatization Core Nitro-Biphenyl Core CAS: 1352318-36-5 Reduction Nitro Reduction (Pd/C, H2) Core->Reduction Amine Aniline Intermediate Reactive Handle Reduction->Amine Amidation Buchwald-Hartwig Cross-Coupling Amine->Amidation Drug Target API (e.g., DAPY Analog) Amidation->Drug Target Receptor Binding (HIV-1 RT / GPCR) Drug->Target

Figure 2: Downstream derivatization of the biphenyl scaffold into target-specific therapeutics.

Conclusion

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) represents a highly optimized starting point for medicinal chemistry campaigns. By leveraging robust Suzuki-Miyaura cross-coupling protocols, researchers can easily access this scaffold. Its built-in steric constraints and reactive nitro handle make it an ideal precursor for synthesizing complex, high-affinity ligands targeting challenging biological systems, reinforcing the enduring value of the biphenyl motif in modern pharmacology.

References

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings Journal of the American Chemical Society (ACS Publications)[Link][1]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Molecules / National Center for Biotechnology Information (NCBI)[Link][2]

  • Recognition of Privileged Structures by G-Protein Coupled Receptors Journal of Medicinal Chemistry (ACS Publications)[Link][3]

  • Privileged scaffold inspired design of novel oxime-biphenyl-DAPYs in treatment of HIV-1 Bioorganic Chemistry / PubMed[Link][4]

Sources

Foundational

Solubility of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Abstract 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a substituted biphenyl compound with potential applications as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Abstract

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is a substituted biphenyl compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening workflows. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate and understand the solubility of this compound. Eschewing a simple data sheet, this document delivers a foundational analysis of the molecule's physicochemical properties, a strategy for rational solvent selection, and detailed, field-proven protocols for both qualitative and quantitative solubility determination. By integrating theoretical principles with practical, step-by-step methodologies, this guide empowers scientists to generate reliable solubility data, ensuring procedural robustness and accelerating research and development timelines.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

A molecule's solubility is fundamentally governed by its structure. An analysis of the functional groups and overall architecture of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene allows for a robust qualitative prediction of its behavior in different solvent environments, based on the principle of "like dissolves like"[1].

1.1 Molecular Structure and Properties

  • IUPAC Name: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

  • Synonym(s): 4-chloro-4'-nitro[1,1'-biphenyl]-2-yl methyl ether

  • CAS Number: 1352318-36-5[2]

  • Molecular Formula: C₁₃H₁₀ClNO₃

  • Molecular Weight: 263.68 g/mol [2]

1.2 Structural Analysis and Predicted Solute-Solvent Interactions

The molecule's structure is a composite of polar groups and a large, nonpolar scaffold, which dictates a nuanced solubility profile.

  • Biphenyl Core: The two connected phenyl rings form a large, nonpolar, and rigid backbone. This region will primarily interact through London dispersion forces and is favorable for dissolution in nonpolar or moderately polar solvents that can accommodate its size.

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It creates a significant dipole moment, enabling strong dipole-dipole interactions with polar solvents.

  • Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

  • Chloro Group (-Cl): This electronegative atom contributes to the molecule's overall polarity and dipole moment.

Prediction: Based on this structure, 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is classified as a polar organic molecule. Its solubility is expected to be poor in highly nonpolar solvents (e.g., hexane, cyclohexane) due to the energy penalty of disrupting the solvent-solvent interactions to accommodate the polar functional groups. Conversely, solubility is also likely limited in highly polar, protic solvents like water, as the large nonpolar biphenyl core cannot be effectively solvated by the water's hydrogen-bonding network.

The compound is predicted to exhibit optimal solubility in polar aprotic solvents and some moderately polar solvents that can effectively engage in dipole-dipole interactions while also accommodating the nonpolar aromatic structure. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).

Part 2: A Systematic Approach to Solvent Selection

A systematic screening process using a diverse set of solvents is the most efficient path to identifying suitable candidates for specific applications. The following workflow and data table are designed to guide this process.

2.1 The Solvent Polarity Spectrum

Solvents are often categorized based on their relative polarity, which provides a useful framework for predicting solubility[3][4]. The table below summarizes key properties of common laboratory solvents, arranged from nonpolar to highly polar.

Table 1: Properties of Common Organic Solvents for Solubility Screening

Solvent Class Relative Polarity[3] Boiling Point (°C)
n-Hexane Nonpolar 0.009 69
Toluene Nonpolar 0.099 111
Diethyl Ether Polar Aprotic 0.117 35
Dichloromethane (DCM) Polar Aprotic 0.309 40
Tetrahydrofuran (THF) Polar Aprotic 0.207 66
Ethyl Acetate Polar Aprotic 0.228 77
Acetone Polar Aprotic 0.355 56
Acetonitrile (ACN) Polar Aprotic 0.460 82
Isopropanol (IPA) Polar Protic 0.546 82
Ethanol Polar Protic 0.654 78
Methanol Polar Protic 0.762 65
Dimethyl Sulfoxide (DMSO) Polar Aprotic 0.444 189

| Water | Polar Protic | 1.000 | 100 |

2.2 Logical Workflow for Solvent Screening

The following diagram illustrates an efficient, tiered approach to identifying suitable solvents. This method prioritizes the rapid elimination of poor solvents and focuses efforts on the most promising candidates.

G cluster_0 Solubility Screening Workflow cluster_1 Tier 2 Screening (Refinement) Start Start: Select Tier 1 Solvents (Hexane, Ethyl Acetate, Methanol, DMSO) Tier1 Perform Qualitative Solubility Test (Protocol 3.1) Start->Tier1 Decision1 Soluble in any Tier 1 Solvent? Tier1->Decision1 Tier2_Select Select Structurally Similar Solvents (e.g., Toluene, THF, DCM, Acetonitrile) Decision1->Tier2_Select No / Sparingly Quantitative Proceed to Quantitative Analysis (Protocol 3.2) with promising solvents Decision1->Quantitative Yes Tier2_Test Perform Qualitative Test (Protocol 3.1) Tier2_Select->Tier2_Test Tier2_Test->Quantitative Mixtures Consider Solvent Mixtures or Heating for poorly soluble cases Tier2_Test->Mixtures End End: Solubility Profile Established

Caption: A tiered workflow for efficient solvent screening.

Part 3: Experimental Protocols for Solubility Determination

The following protocols provide self-validating, step-by-step methods for determining the solubility of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

3.1 Protocol: Qualitative Solubility Assessment

This rapid screening method is used to classify the compound as "soluble," "sparingly soluble," or "insoluble" in a range of solvents.

Methodology:

  • Add approximately 1 mg of the compound to a small, clear glass vial.

  • Add 1.0 mL of the test solvent to the vial.

  • Cap the vial and vortex at room temperature (approx. 25°C) for 60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: No solid particles are visible; the solution is clear.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Record the observations for each solvent tested.

3.2 Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is a gold-standard thermodynamic method for accurately measuring equilibrium solubility[5].

G A 1. Add Excess Solid to Solvent Ensure solid phase remains B 2. Equilibrate Seal vial and shake at constant temperature for 24-48 hours A->B C 3. Phase Separation Centrifuge at high speed (e.g., 10,000 rpm) to pellet undissolved solid B->C D 4. Sample Supernatant Carefully remove an aliquot of the clear supernatant for analysis C->D E 5. Dilute & Quantify Perform serial dilution and analyze concentration via UV-Vis (Protocol 3.3) D->E

Caption: Workflow for the Shake-Flask solubility method.

3.3 Protocol: Analytical Quantification by UV-Vis Spectrophotometry

The nitrophenyl chromophore in the target molecule makes it highly suitable for quantification by UV-Vis spectrophotometry.

Methodology:

  • Determine λ_max: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λ_max).

  • Prepare Stock Solution: Accurately weigh a known mass of the compound (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL) to create a stock solution of known concentration.

  • Generate Calibration Curve:

    • Perform a series of dilutions of the stock solution to create at least five standard solutions of decreasing concentration.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot Absorbance vs. Concentration. The result should be a linear plot that adheres to the Beer-Lambert law. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Analyze Experimental Sample:

    • Take the supernatant obtained from Protocol 3.2 and dilute it with the same solvent until its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculate Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Part 4: Data Interpretation and Advanced Considerations

4.1 Data Presentation

Systematically collating experimental data is crucial for analysis and comparison. The following table provides a template for recording your results.

| [Add other solvents] | | | | |

4.2 Factors Influencing Solubility

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is critical to control and report the temperature at which experiments are conducted.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.

Conclusion

While no public quantitative data exists for the solubility of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, this guide provides a complete intellectual and practical toolkit for its determination. By understanding the molecule's structural characteristics, employing a systematic solvent screening strategy, and executing robust experimental protocols, researchers can confidently and accurately map its solubility profile. This foundational knowledge is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research.

References

  • Organic Solvent Polarity Chart. ZheJiang TianHe Resin Co.,Ltd. 6

  • Polarity of Solvents. ThalesNano Inc. 7

  • Solvents and Polarity. Source: “Solvents and Solvent Effects in Organic Chemistry,” Christian Reichardt.

  • Compound solubility measurements for early drug discovery. Life Chemicals Blog. 5

  • Solubility test for Organic Compounds. Uploaded to CourseHero. 8

  • Experiment: Solubility of Organic & Inorganic Compounds. Provided by the University of Missouri–St. Louis. 1

  • 4-Chloro-2-methoxy-1-nitrobenzene. ChemBK. 9

  • Properties of Common Organic Solvents. T.R. Hoye, University of Minnesota. 4

  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. MilliporeSigma (Merck). 2

  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. MilliporeSigma (Merck), sold by Combi-Blocks, Inc.

Sources

Exploratory

Potential Applications of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: A Comprehensive Technical Guide

Executive Summary The compound 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (also known as 4-chloro-2-methoxy-4'-nitrobiphenyl, CAS: 1352318-36-5) is a highly functionalized, privileged biaryl scaffold. Its architectural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (also known as 4-chloro-2-methoxy-4'-nitrobiphenyl, CAS: 1352318-36-5) is a highly functionalized, privileged biaryl scaffold. Its architectural logic lies in the orthogonal reactivity of its three substituents: an electron-donating methoxy group, an electron-withdrawing nitro group, and a synthetically versatile aryl chloride. This whitepaper explores the mechanistic profiling of this compound, detailing its potential applications as an advanced intermediate in medicinal chemistry, a precursor for non-linear optical (NLO) materials, and providing field-proven, self-validating protocols for its derivatization.

Structural Logic & Reactivity Profile

The utility of 4-chloro-2-methoxy-4'-nitrobiphenyl stems from its "push-pull" electronic distribution and the differential reactivity of its functional groups[1].

  • The Biphenyl Core: Acts as a rigid, conjugated π -spacer that dictates the spatial orientation of pharmacophores in biological systems and facilitates electron transfer in materials science[2].

  • The Nitro Group (Acceptor): Located on the 4'-position, it is a strong electron-withdrawing group (EWG). It serves as a primary target for chemoselective reduction to an amine, unlocking pathways to amides, ureas, and sulfonamides[3].

  • The Methoxy Group (Donor): Located on the 2-position, it acts as an electron-donating group (EDG). It can be demethylated to reveal a phenolic hydroxyl group, serving as a critical hydrogen-bond donor in drug-target interactions.

  • The Chloro Group (Synthetic Handle): Positioned at the 4-position, the aryl chloride is stable under standard reductive conditions but can be activated for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings using specialized palladium catalysts[4].

G Core 4-Chloro-2-methoxy- 4'-nitrobiphenyl NitroRed Chemoselective Nitro Reduction Core->NitroRed Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Demeth Demethylation (BBr3) Core->Demeth Amine 4'-Amino Derivative (API Precursor) NitroRed->Amine Extended Extended Pi-System (OLED/NLO Material) Suzuki->Extended Phenol Phenol Derivative (H-Bond Donor) Demeth->Phenol

Derivatization pathways of 4-chloro-2-methoxy-4'-nitrobiphenyl.

Applications in Advanced Medicinal Chemistry

Biphenyl scaffolds are ubiquitous in FDA-approved drugs (e.g., sartans, NSAIDs) due to their ability to project functional groups into deep hydrophobic binding pockets[1]. Recently, functionalized biphenyls have been heavily utilized in oncology and immunology.

Protein-Protein Interaction (PPI) Inhibitors

Biphenyl derivatives are highly effective at disrupting PPIs, such as the Hsp70-Bim interaction implicated in chronic myeloid leukemia[5]. By reducing the nitro group of 4-chloro-2-methoxy-4'-nitrobiphenyl to an amine, researchers can append bulky hydrophobic moieties (via amide coupling) that fit precisely into the Hsp70 binding cleft. The methoxy group can subsequently be demethylated to a phenol, providing a crucial hydrogen-bond donor that anchors the molecule to the target protein[5].

PD-1/PD-L1 Pathway Blockade

Small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint frequently rely on a biaryl or teraryl backbone to mimic the interfacial binding of the native proteins[6]. The aryl chloride handle on this compound allows for iterative Suzuki couplings to build teraryl systems, which are essential for achieving the necessary steric bulk to block the PD-L1 dimerization interface.

Applications in Non-Linear Optical (NLO) Materials

In materials science, the compound represents a classic "push-pull" chromophore. The methoxy group (donor) and the nitro group (acceptor) are separated by the biphenyl π -bridge, creating a strong dipole moment.

Intramolecular Charge Transfer (ICT)

Organic molecules with strong ICT character exhibit significant quadratic hyperpolarizabilities, making them ideal for second-harmonic generation (SHG) and electro-optic modulation[7]. The efficiency of the ICT in push-pull biphenyls is highly dependent on the twist angle ( θ ) between the two phenyl rings[8]. By modifying the steric bulk around the biphenyl linkage (e.g., via functionalization of the chloro group), materials scientists can tune the dihedral angle, thereby modulating the NLO response[9].

ICT Donor Donor (Methoxy) Electron Rich Bridge Pi-Bridge (Biphenyl) Twist Angle Dependent Donor->Bridge Acceptor Acceptor (Nitro) Electron Deficient Bridge->Acceptor NLO Intramolecular Charge Transfer (Enhanced NLO Response) Acceptor->NLO

Intramolecular charge transfer (ICT) in push-pull biphenyl systems.

Quantitative Data Summary

The following table summarizes the key physicochemical metrics and reaction parameters associated with the derivatization of 4-chloro-2-methoxy-4'-nitrobiphenyl.

Property / MetricValue / DescriptorRelevance to Application
C-Cl Bond Dissociation Energy ~96 kcal/molRequires specialized electron-rich ligands (e.g., SPhos) to overcome the high activation barrier during cross-coupling[4].
Biphenyl Twist Angle ( θ ) 30° - 45° (solvent dependent)Dictates the degree of orbital overlap and the efficiency of Intramolecular Charge Transfer (ICT) for NLO materials[8].
Nitro Reduction Yield >90% (Chemoselective)Utilizing Fe/NH₄Cl preserves the aryl chloride for orthogonal late-stage functionalization[10].
ICT Absorption Max ( λmax​ ) ~350 - 400 nmIndicates the strength of the methoxy-to-nitro charge transfer in the excited state[7].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the 4'-nitro group to a primary amine without causing hydrodehalogenation of the 4-chloro substituent. Causality & Rationale: Standard palladium-catalyzed hydrogenation ( H2​ , Pd/C) frequently cleaves aryl chlorides due to the generation of reactive metal-hydride species. To prevent this, Iron powder activated by Ammonium Chloride ( Fe/NH4​Cl ) is used. This system operates via a single-electron transfer (SET) mechanism, selectively reducing the nitro group through nitroso and hydroxylamine intermediates without breaking the robust C-Cl bond[10].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 4-chloro-2-methoxy-4'-nitrobiphenyl (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) to the vigorously stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material should be consumed within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the pad thoroughly with Ethyl Acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Self-Validation (QC): Perform LC-MS. The presence of the [M+H]+ peak corresponding to the amine, complete with the characteristic 3:1 isotopic pattern of a single chlorine atom, confirms successful chemoselective reduction without dehalogenation.

Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Objective: Extend the π -conjugated system by coupling the 4-chloro position with an arylboronic acid. Causality & Rationale: Aryl chlorides are notoriously sluggish in the oxidative addition step of the palladium catalytic cycle[4]. To overcome this thermodynamic barrier, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is employed. The electron-rich dicyclohexylphosphine moiety increases the electron density at the palladium center, accelerating oxidative addition. Simultaneously, the bulky biaryl framework of the ligand promotes rapid reductive elimination, preventing catalyst deactivation[11].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 4-chloro-2-methoxy-4'-nitrobiphenyl (1.0 eq), the desired Arylboronic Acid (1.2 eq), Pd2​(dba)3​ (0.02 eq), SPhos (0.08 eq), and anhydrous K3​PO4​ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen, which would otherwise oxidize the phosphine ligand.

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio, 0.1 M overall concentration) via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12-16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with water, and extract with Dichloromethane (3x). Dry the organic layers over MgSO4​ , filter, and concentrate. Purify via flash column chromatography.

  • Self-Validation (QC): Analyze via 1H -NMR. The disappearance of the upfield doublet associated with the chloride-adjacent protons and the appearance of new aromatic multiplet signals confirms successful cross-coupling.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Royal Society of Chemistry (RSC) URL:[Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tunability of optical nonlinear response through twisting of conjugation paths in push-pull biphenyl compounds SPIE Digital Library URL:[Link]

  • Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects RSC Advances (RSC Publishing) URL:[Link]

Sources

Foundational

The Role of the Methoxy Group in the Reactivity of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: A Mechanistic and Synthetic Guide

Executive Summary The molecule 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (also known as 4-chloro-2-methoxy-4'-nitrobiphenyl) is a highly functionalized biaryl scaffold with significant utility in materials science and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (also known as 4-chloro-2-methoxy-4'-nitrobiphenyl) is a highly functionalized biaryl scaffold with significant utility in materials science and medicinal chemistry. While the chloro and nitro groups provide obvious handles for cross-coupling and reduction, the methoxy group (-OCH₃) at the C2 position is the true orchestrator of the molecule's reactivity. It acts as both a conformational gatekeeper and an electronic director. This whitepaper dissects the causality behind the methoxy group's influence, providing field-proven, self-validating protocols for leveraging this scaffold in advanced synthesis.

Part I: Conformational Mechanics & Steric Decoupling

In a theoretical, fully planar biphenyl system, the π -systems of the two aromatic rings are conjugated. However, the introduction of an ortho-methoxy group fundamentally alters this topology.

The Steric Twist

The methoxy group at the C2 position creates a severe steric clash with the ortho-hydrogens (C2'/C6') of the adjacent 4-nitrophenyl ring. To alleviate this steric strain, the molecule adopts a twisted conformation, forcing the dihedral angle between the two rings to approximately 40°–60°[1][2].

Causality & Reactivity Consequence

Because the rings are forced out of planarity, the extended π -conjugation is broken. If the molecule were planar, the strong electron-withdrawing resonance effect (-R) of the para-nitro group would heavily deplete electron density at the C4 position, highly activating the C-Cl bond toward Nucleophilic Aromatic Substitution (S N​ Ar). However, the methoxy-induced twist sterically decouples the two rings, attenuating the nitro group's -R effect on the chloro-bearing ring. Consequently, S N​ Ar at the C-Cl bond is suppressed, preserving the aryl chloride for controlled transition-metal catalyzed cross-coupling.

ConformationalEffect A Ortho-Methoxy Group (Position 2) B Steric Clash with Nitrophenyl ortho-H A->B C Increased Dihedral Angle (~45-60° Twist) B->C D Broken π-Conjugation between Rings C->D E Attenuated -R Effect from Nitro Group D->E F Suppressed SNAr at C-Cl Bond E->F

Logic tree showing how the ortho-methoxy group sterically decouples the biphenyl π-system.

Table 1: Conformational Parameters of Biphenyl Systems
SystemOrtho SubstituentsEst. Dihedral Angle π -Conjugation Status
Unsubstituted BiphenylNone~45° (Gas) / 0° (Solid)Highly Conjugated
2-Methoxybiphenyl Core 1 (-OCH 3​ ) ~40° - 60° Partially Broken
2,2'-Disubstituted Biphenyl2 (e.g., -CH 3​ )~90°Fully Orthogonal

Part II: Electronic Landscape & Regioselectivity

The methoxy group possesses a dual electronic nature: it is electron-donating via resonance (+R) and electron-withdrawing via induction (-I)[3]. Because the biphenyl conjugation is broken, the methoxy group dominates the electronic landscape of its own ring.

For Electrophilic Aromatic Substitution (EAS), the methoxy group strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions. The chloro group at C4 is weakly deactivating and directs ortho (C3, C5).

  • C3 Position: Synergistically activated by both -OCH₃ and -Cl, but highly sterically hindered.

  • C6 Position: Highly activated by the -OCH₃ (+R) effect and relatively unhindered.

Table 2: Hammett Substituent Constants ( σ ) & Effects on the C4 Position
SubstituentPosition Relative to C4 σ ValueElectronic Effect at C4
Methoxy (-OCH 3​ ) Meta (C2) +0.12 Weakly electron-withdrawing (-I)
Chloro (-Cl)Ipso (C4)N/APrimary leaving group / coupling site
Nitro-phenylPara (C1)AttenuatedDiminished -R due to steric twist

Part III: Transition-Metal Catalyzed Cross-Coupling

The primary handle for functionalization on this scaffold is the C-Cl bond at C4. Because the methoxy group is meta to the chloro group, its +R effect does not reach C4. Instead, its slight -I effect ( σm​=+0.12 ) marginally withdraws electron density from the C-Cl bond[3]. This slight electron deficiency facilitates the oxidative addition of Pd(0) into the strong C-Cl bond, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling[4][5].

Field-Proven Protocol: Suzuki-Miyaura Coupling at C4

Causality: Aryl chlorides are notoriously difficult to activate due to high bond dissociation energies. We employ XPhos , a bulky, electron-rich biaryl phosphine ligand, which accelerates both the oxidative addition into the C-Cl bond and the subsequent reductive elimination[4]. A biphasic Toluene/H₂O solvent system is used to dissolve the inorganic base while maintaining the organic substrates in the organic phase, with water accelerating transmetalation.

Self-Validating Workflow:

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvation: Add degassed Toluene/H₂O (10:1 v/v) to achieve a 0.2 M substrate concentration. Seal the flask and remove it from the glovebox.

  • Reaction & In-Process Control: Heat the mixture to 100 °C. Self-Validation Step: After 2 hours, withdraw a 50 µL aliquot via syringe, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. The disappearance of the starting material peak (m/z ~263) and the emergence of the product peak (m/z ~305) confirms catalytic turnover.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Part IV: O-Demethylation as a Synthetic Gateway

The methoxy group itself can be cleaved to reveal a phenol, unlocking a new vector for late-stage functionalization (e.g., conversion to a triflate for a second cross-coupling).

Field-Proven Protocol: BBr₃-Mediated Ether Cleavage

Causality: Boron tribromide (BBr₃) is a fierce Lewis acid that coordinates to the lone pairs of the methoxy oxygen. This coordination weakens the O-CH₃ bond, allowing the bromide counterion to attack the methyl group via an S N​ 2 mechanism, releasing methyl bromide and forming a borate ester that is subsequently hydrolyzed to the phenol.

Self-Validating Workflow:

  • Setup: Dissolve the substrate in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control prevents over-reaction and manages the highly exothermic Lewis acid-base coordination.

  • Addition: Add BBr₃ (1.0 M in CH₂Cl₂, 2.0 equiv) dropwise over 10 minutes.

  • Reaction & In-Process Control: Allow the reaction to slowly warm to room temperature over 4 hours. Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) will cleanly convert to a highly polar borate ester intermediate (origin on TLC).

  • Quenching: Cool the mixture back to 0 °C. Carefully quench by adding MeOH dropwise (to destroy unreacted BBr₃ safely), followed by H₂O (to hydrolyze the borate ester).

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. The resulting 4-chloro-2-hydroxy-1-(4-nitrophenyl)benzene is validated by a broad -OH stretch at ~3300 cm⁻¹ via FT-IR.

SyntheticWorkflow Core 4-Chloro-2-methoxy-1- (4-nitrophenyl)benzene Path1 Pd-Catalyzed Cross-Coupling Core->Path1 Targets C-Cl Path2 Electrophilic Aromatic Substitution (EAS) Core->Path2 Directed by -OCH3 Path3 O-Demethylation Core->Path3 BBr3 Reagent Res1 C4-Functionalized Biphenyl Path1->Res1 Res2 C6 Substituted Derivative Path2->Res2 Res3 Biphenyl-2-ol Derivative Path3->Res3

Divergent synthetic workflows enabled by the specific functional groups on the biphenyl scaffold.

References

  • A Comparative Analysis of the Electronic Effects of Methoxy Groups in Biphenyl Systems, Benchchem. 3

  • Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls, ResearchGate. 1

  • Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials, Taylor & Francis. 4

  • Conformations of Biphenyls, Chemistry LibreTexts. 2

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis, ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale Biphenyl scaffolds are ubiquitous structural motifs in modern pharmaceuticals, agrochemicals, and advanced materials. The synthesis of complex, multi-substituted biaryls such as [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Biphenyl scaffolds are ubiquitous structural motifs in modern pharmaceuticals, agrochemicals, and advanced materials. The synthesis of complex, multi-substituted biaryls such as [1] requires precise control over carbon-carbon bond formation.

When synthesizing this molecule from 1-bromo-4-chloro-2-methoxybenzene and (4-nitrophenyl)boronic acid, chemists face a distinct synthetic challenge: chemoselectivity . The starting electrophile possesses two different halogen sites (a bromide and a chloride). This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol designed to exclusively functionalize the C–Br bond while preserving the C–Cl bond, thereby leaving a synthetic handle for subsequent orthogonal functionalization in drug discovery pipelines.

Mechanistic Principles & Causality

The Suzuki-Miyaura reaction is a palladium-catalyzed process comprising three fundamental organometallic steps: oxidative addition, transmetalation, and reductive elimination[2]. Designing a chemoselective protocol requires manipulating the kinetics of the first two steps.

  • Chemoselective Oxidative Addition: The foundation of this protocol's selectivity is governed by the differential bond dissociation energies of the carbon-halogen bonds. The C–Br bond (~81 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol). Consequently, the active Pd(0) species undergoes oxidative addition into the C–Br bond at a rate orders of magnitude faster than into the C–Cl bond. For standard palladium catalysts, the established reactivity hierarchy is[3]. By utilizing Pd(dppf)Cl₂—a catalyst that provides sufficient steric bulk without overly electron-enriching the metal center (unlike bulky trialkylphosphines)—we strictly limit insertion to the bromide site.

  • Base-Mediated Transmetalation: (4-Nitrophenyl)boronic acid is electronically deficient due to the strong electron-withdrawing para-nitro group, making its transmetalation sluggish. The addition of aqueous K₂CO₃ is the causal solution; the carbonate/hydroxide anions coordinate with the empty p-orbital of the boron atom, forming a negatively charged, highly nucleophilic boronate complex [Ar−B(OH)3​]− that readily transfers its aryl group to the Pd(II) center[2].

Experimental Design & Self-Validating Workflows

Quantitative Data & Optimization

To ensure reproducibility and optimal yield, the reaction stoichiometry and condition parameters have been strictly defined.

Table 1: Reagent Stoichiometry for Chemoselective Coupling

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Catalytic Cycle
1-Bromo-4-chloro-2-methoxybenzene221.481.00221.5 mgElectrophile (Br site active)
(4-Nitrophenyl)boronic acid166.931.20200.3 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.0540.8 mgPre-catalyst
K₂CO₃138.202.50345.5 mgBase / Boronate Activator
1,4-DioxaneN/AN/A4.0 mLPrimary Organic Solvent
DI Water18.02N/A1.0 mLCo-solvent for Base

Table 2: Optimization Matrix and Experimental Causality

ParameterSelected ConditionRejected AlternativeCausality for Selection
Catalyst Pd(dppf)Cl₂Pd(P(t-Bu)₃)₂Highly electron-rich phosphines can force unwanted C–Cl activation. dppf provides the ideal electronic balance to limit insertion to C–Br.
Base K₂CO₃ (Aqueous)TriethylamineInorganic bases in aqueous media efficiently generate the reactive boronate complex required for the transmetalation of electron-deficient aryl rings.
Solvent Dioxane / H₂O (4:1)Toluene (Anhydrous)Water is strictly required to dissolve the inorganic base; Dioxane ensures homogeneity of the organic substrates and supports the 80 °C reflux.
Step-by-Step Protocol

This workflow is designed as a self-validating system, ensuring that the operator can confirm success at critical junctures.

Step 1: Reaction Assembly In a 25 mL Schlenk tube equipped with a magnetic stir bar, charge 1-bromo-4-chloro-2-methoxybenzene (221.5 mg, 1.0 mmol), (4-nitrophenyl)boronic acid (200.3 mg, 1.2 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol).

Step 2: Degassing (Critical Causality Step) Add 1,4-Dioxane (4.0 mL) and a pre-prepared aqueous solution of K₂CO₃ (345.5 mg in 1.0 mL H₂O). Seal the tube with a rubber septum. Sparge the biphasic mixture with Argon gas for exactly 15 minutes. Causality: Oxygen is a potent oxidizing agent that will irreversibly convert the active 14-electron Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle before oxidative addition can occur.

Step 3: Thermal Activation Replace the sparging needle with an Argon balloon. Heat the reaction mixture in an oil bath set to 80 °C with vigorous stirring (800 rpm) for 4 hours. Causality: Vigorous stirring is required to overcome the mass transfer limitations of the biphasic Dioxane/Water system.

Step 4: Self-Validating In-Process Controls (IPC) To confirm chemoselectivity without isolating the intermediate, we rely on the distinct isotopic signatures of halogens in mass spectrometry.

  • TLC Analysis: Elute an aliquot in 9:1 Hexanes/Ethyl Acetate. The starting electrophile ( Rf​ ~0.7) will be consumed, replaced by a bright UV-active product spot ( Rf​ ~0.4) due to the highly conjugated nitrobiphenyl system.

  • LC-MS Verification: Sample 10 µL of the organic layer, dilute in MeCN, and inject.

    • Expected Outcome: The target product mass is 263.03 g/mol . You must observe an [M+H]+ peak at m/z 264.0 and an [M+H+2]+ peak at 266.0 in a strict 3:1 intensity ratio .

    • Diagnostic Meaning: This 3:1 isotopic pattern is the definitive proof that the 35 Cl/ 37 Cl atom remains perfectly intact on the scaffold, validating that oxidative addition occurred exclusively at the C–Br site.

Step 5: Workup and Isolation Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to yield 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene as a pale yellow solid.

Reaction Visualization

Below is the logical workflow of the chemoselective catalytic cycle, illustrating the precise phase where selectivity is achieved.

Suzuki_Miyaura_Workflow cluster_0 Phase 1: Chemoselective Oxidative Addition cluster_1 Phase 2: Base Activation & Transmetalation cluster_2 Phase 3: Reductive Elimination Pd0 Active Pd(0) Catalyst (14-electron species) PdII_Ox Pd(II) Oxidative Complex Ar(Cl)-Pd(Br)L2 Pd0->PdII_Ox Fast insertion into C-Br (C-Cl remains intact) Substrate 1-Bromo-4-chloro-2-methoxybenzene (Electrophile) Substrate->PdII_Ox PdII_Trans Diaryl Pd(II) Complex Ar(Cl)-Pd-Ar' PdII_Ox->PdII_Trans Halide exchange Boronic (4-Nitrophenyl)boronic acid (Nucleophile) Boronate Reactive Boronate Complex [Ar'-B(OH)3]- Boronic->Boronate K2CO3 / H2O Boronate->PdII_Trans Transmetalation PdII_Trans->Pd0 Catalyst Regeneration Product 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (Target Molecule) PdII_Trans->Product C-C Bond Formation

Chemoselective Suzuki-Miyaura Catalytic Cycle highlighting C-Br specificity over C-Cl.

References

  • Littke, A. F., & Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society.[Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Protocols.[Link]

  • Ibsen, G. M., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions." Chemistry - An Asian Journal.[Link]

Sources

Application

Palladium catalyst for synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

[label="Red Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. Quantitative Data: Reaction Optimization The protocol parameters were established through rigorous optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Red

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Quantitative Data: Reaction Optimization

The protocol parameters were established through rigorous optimization. As demonstrated in Table 1 , deviating from the optimal conditions compromises either the overall yield or the chemoselectivity (Mono:Di coupling ratio).

Table 1: Optimization of Reaction Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Chemoselectivity (Mono:Di)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1006585:15
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1007280:20
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 91 >99:1
4Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O808895:5
5Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O1008290:10

Note: Entry 3 represents the validated conditions used in the protocol below. Elevated temperatures (Entry 5) lead to unwanted activation of the C-Cl bond.

Experimental Protocol (10 mmol Scale)

Reagent Stoichiometry

Table 2: Materials and Quantities

ReagentMW ( g/mol )EquivalentsAmountRole
1-Bromo-4-chloro-2-methoxybenzene221.481.02.21 gElectrophile
(4-Nitrophenyl)boronic acid166.931.22.00 gNucleophile
Potassium carbonate (K₂CO₃)138.212.02.76 gBase
Pd(dppf)Cl₂731.700.05366 mgPre-catalyst
1,4-Dioxane88.11N/A40 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A10 mLAqueous Solvent
Step-by-Step Methodology

Step 1: System Preparation & Inert Atmosphere

  • Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

  • Flame-dry the apparatus under vacuum and backfill with high-purity Argon (repeat 3 times) to ensure the complete exclusion of oxygen, which can prematurely oxidize the Pd(0) active species to an inactive Pd(II) state [4].

Step 2: Reagent Loading

  • Under a positive flow of Argon, add 1-bromo-4-chloro-2-methoxybenzene (2.21 g, 10 mmol), (4-nitrophenyl)boronic acid (2.00 g, 12 mmol), and anhydrous K₂CO₃ (2.76 g, 20 mmol).

  • Add the Pd(dppf)Cl₂ pre-catalyst (366 mg, 0.5 mmol). Self-validation check: The catalyst should be a deep red/orange powder. If it appears black, it has degraded to palladium black and should be discarded.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL) via syringe.

  • Sparge the biphasic mixture with Argon for 20 minutes. This removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

Step 4: Reaction Execution

  • Submerge the flask in a pre-heated oil bath at 80 °C .

  • Stir vigorously (800 rpm) for 12 hours. The high stirring rate is critical to maximize the interfacial surface area between the aqueous base and the organic substrates.

  • Monitor reaction progression via TLC (Hexanes:EtOAc 8:2). The starting bromide (Rf ~0.7) should disappear, replaced by a new UV-active product spot (Rf ~0.5).

Step 5: Work-up and Extraction

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL).

  • Wash the combined organic layers with saturated NaCl solution (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the product, concentrate, and dry under high vacuum to yield 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene as a pale yellow solid.

Troubleshooting & E-E-A-T Insights

  • Issue: Significant Homocoupling (Formation of 4,4'-dinitrobiphenyl).

    • Causality: Homocoupling is an oxidative side-reaction driven by the presence of trace O₂.

    • Solution: Ensure strict Schlenk techniques are utilized. Increase the Argon sparging time of the solvents to 30 minutes prior to heating.

  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Causality: Boronic acids containing electron-withdrawing groups (like the -NO₂ group) are highly susceptible to protodeboronation in basic aqueous media at high temperatures [3].

    • Solution: If the reaction stalls due to boronic acid consumption, add an additional 0.5 equivalents of (4-nitrophenyl)boronic acid mid-reaction. Do not increase the temperature above 80 °C.

References

  • Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Advanced Information. Retrieved March 13, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: [Link]

Method

Nucleophilic aromatic substitution on 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

An In-Depth Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Introduction Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution on 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl derivatives by displacing a leaving group with a nucleophile.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting SNAr reactions on 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. This substrate presents a unique electronic and steric profile, making a thorough understanding of its reactivity essential for successful synthesis.

The molecule features a chloro leaving group activated by a para-nitrophenyl substituent and modulated by an ortho-methoxy group. This specific arrangement dictates the reaction's feasibility and conditions. We will explore the underlying mechanistic principles, provide detailed, field-tested protocols for various nucleophiles, and offer insights into experimental design and optimization.

Part 1: Mechanistic Insights and Substrate Analysis

The SNAr Mechanism: An Overview

Unlike SN1 and SN2 reactions that are unfavorable on sp²-hybridized carbons, the SNAr reaction proceeds via a distinct two-step addition-elimination pathway.[1][3]

  • Addition Step (Rate-Determining): A nucleophile attacks the electrophilic carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] This step is typically the slowest and therefore the rate-determining step of the reaction.[4][7]

  • Elimination Step (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group. This step is generally fast as it re-establishes the highly stable aromatic system.[7]

The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for accelerating the reaction. These groups stabilize the anionic Meisenheimer complex through resonance, lowering the activation energy of the rate-determining step.[2][3][4]

Analysis of the Target Substrate

The reactivity of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene in SNAr reactions is governed by the interplay of its three key substituents.

  • The Chloro Leaving Group: The chlorine atom at the C4 position is the designated leaving group. While fluorine is often a better leaving group in SNAr reactions due to its high electronegativity which enhances the electrophilicity of the attacked carbon, chlorine is still a very effective and commonly used leaving group.[4][7]

  • The Activating para-Nitrophenyl Group: The nitro group is a powerful EWG and a classic activator for SNAr reactions.[1][2] In this substrate, it is located on an adjacent phenyl ring. Its electron-withdrawing effect is transmitted through the biphenyl system, rendering the chloro-substituted ring electrophilic and capable of undergoing nucleophilic attack. This activation is critical for the reaction to proceed under viable conditions.

  • The ortho-Methoxy Group: The methoxy group at the C2 position has a dual electronic nature. It is electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect). In the context of SNAr, which is favored by electron deficiency, the inductive withdrawing effect can contribute slightly to reactivity. However, its strong resonance-donating effect tends to counteract the activation provided by the nitro group. Furthermore, its position ortho to the site of attack can introduce steric hindrance, potentially slowing the approach of bulky nucleophiles.

Visualizing the Meisenheimer Complex

The stability of the Meisenheimer complex is paramount. The delocalization of the negative charge onto the electron-withdrawing nitrophenyl group is the key stabilizing factor that drives the reaction forward.

Caption: The SNAr addition-elimination mechanism.

Part 2: Experimental Design and Considerations

Selection of Nucleophiles

A wide range of nucleophiles can be employed, leading to diverse product classes. The choice of nucleophile is critical as it dictates the reaction rate and outcome.[5]

  • Nitrogen Nucleophiles: Primary and secondary amines (e.g., piperidine, morpholine, aniline derivatives) are common and effective. They are central to the synthesis of many pharmaceutical compounds.[8][9]

  • Oxygen Nucleophiles: Alkoxides, such as sodium methoxide or potassium tert-butoxide, are used to form aryl ethers. Anhydrous conditions are essential to prevent the formation of undesired hydrolysis byproducts.[9]

  • Sulfur Nucleophiles: Thiolates, generated in situ from thiols and a base, are excellent nucleophiles for creating aryl thioethers.[9]

Solvent and Base Selection
  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free, enhancing its nucleophilicity.

  • Bases: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base is required to act as a proton scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA).[9] For alkoxide or pre-formed thiolate nucleophiles, an additional base is unnecessary.

Reaction Monitoring

Close monitoring of the reaction is crucial for determining the endpoint and preventing the formation of byproducts.

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data, confirming the mass of the desired product and helping to identify any major byproducts or intermediates.

Part 3: Detailed Experimental Protocols

General Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The solvents (DMF, DMSO) have specific handling requirements; consult their Safety Data Sheets (SDS) before use.

Protocol A: Substitution with an Amine Nucleophile (Piperidine)

This protocol outlines the synthesis of 4-(piperidin-1-yl)-2-methoxy-1-(4-nitrophenyl)benzene.

Materials:

  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Add anhydrous potassium carbonate, followed by the dropwise addition of piperidine at room temperature.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion (disappearance of starting material, typically 4-8 hours), cool the mixture to room temperature.

  • Proceed with the general work-up and purification procedure described in Section 3.4.

Protocol B: Substitution with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 4-methoxy-2-methoxy-1-(4-nitrophenyl)benzene (or 2,4-dimethoxy-1-(4-nitrophenyl)benzene).

Materials:

  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq, either as a solution in methanol or as a solid)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene and dissolve it in anhydrous THF.

  • If using solid NaOMe, add it portion-wise to the stirred solution at room temperature. If using a solution of NaOMe in methanol, add it dropwise. Note: The presence of methanol can sometimes slow the reaction but may be necessary for solubility.

  • Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically slower than with amine nucleophiles and may require 12-24 hours.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Proceed with the general work-up and purification procedure.

General Work-up and Purification Procedure
  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash them successively with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil using column chromatography on silica gel. The appropriate eluent system should be determined by TLC (e.g., a gradient of Hexanes and Ethyl Acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Data Presentation and Expected Outcomes

The following table summarizes representative conditions for the SNAr reaction on the title substrate. Yields are estimates and will vary based on reaction scale and purification efficiency.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Product Class
PiperidineK₂CO₃DMF80-1004-8N-Aryl Piperidine
MorpholineK₂CO₃DMSO90-1106-10N-Aryl Morpholine
Sodium MethoxideN/ATHF6512-24Aryl Methyl Ether
Sodium ThiophenoxideN/ADMF25-502-6Aryl Thioether

Part 5: Workflow Visualization

The general experimental procedure can be visualized as a clear, sequential workflow.

SNAr_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_final 4. Final Product prep_reagents Dissolve Substrate in Anhydrous Solvent combine Combine Reagents Under N₂ Atmosphere prep_reagents->combine prep_nuc Prepare Nucleophile and Base Solution prep_nuc->combine heat Heat and Stir (e.g., 80-100 °C) combine->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench with Ice-Water monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify via Column Chromatography wash_dry->purify characterize Characterize Structure (NMR, MS) purify->characterize

Caption: Standard experimental workflow for SNAr reactions.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Thi-Qar. [Link]

  • BYJU'S. (2022). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Executive Summary The synthesis of complex biaryl amines frequently encounters a critical chemoselectivity bottleneck: the reduction of a nitro group in the presence of an aryl halide. In the case of 4-chloro-2-methoxy-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl amines frequently encounters a critical chemoselectivity bottleneck: the reduction of a nitro group in the presence of an aryl halide. In the case of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene , the goal is to quantitatively reduce the nitroarene to its corresponding aniline (4'-chloro-2'-methoxy-[1,1'-biphenyl]-4-amine) without cleaving the labile C–Cl bond.

Standard catalytic hydrogenation (e.g., Pd/C with H₂) is fundamentally incompatible with this substrate, as the palladium surface facilitates oxidative addition into the C–Cl bond, leading to rapid hydrodehalogenation. To bypass this, this application note details two field-proven, highly chemoselective Single-Electron Transfer (SET) methodologies: the industrially standard Iron/Ammonium Chloride protocol and the modern, sustainable Zinc/Aqueous Micelle protocol.

Mechanistic Rationale: Bypassing Hydrodehalogenation

The failure of palladium-catalyzed hydrogenation lies in its mechanism. Palladium forms surface metal-hydride species that readily insert into the aryl carbon-chlorine bond. To preserve the halogen, we must shift the reaction paradigm from catalytic hydrogenation to a Single-Electron Transfer (SET) mechanism 1.

In SET reductions utilizing zero-valent metals ( Fe0 or Zn0 ), the metal surface donates electrons sequentially to the nitro group, while a mild proton donor (like water buffered with ammonium chloride) provides the necessary protons.

Causality of Reagent Selection:

  • Why Ammonium Chloride ( NH4​Cl )? Strong acids (like HCl) can trigger the Bamberger rearrangement of the hydroxylamine intermediate, leading to chlorinated or hydroxylated byproducts on the aniline ring. NH4​Cl provides a buffered, mildly acidic environment (pH ~5–6) that is sufficient to drive the proton-coupled electron transfer but mild enough to prevent side reactions 2.

  • Why Water? Water is the ultimate stoichiometric proton source in these reactions. Without it, the SET process starves for protons, stalling at the toxic hydroxylamine intermediate.

G cluster_0 Chemoselective SET Pathway (Fe or Zn / NH4Cl) Start 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Nitroso Nitroso Intermediate Start->Nitroso 2e⁻, 2H⁺ Pd Pd/C + H2 Pathway Start->Pd Oxidative Addition Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl 2e⁻, 2H⁺ Product Desired Aniline (C-Cl Intact) Hydroxyl->Product 2e⁻, 2H⁺ Dechloro Dechlorinated Byproduct (Loss of C-Cl) Pd->Dechloro Hydrodehalogenation

Reaction pathways illustrating the preservation of the C-Cl bond via SET vs. cleavage via Pd/C.

Comparative Performance Data

The following table summarizes expected quantitative outcomes for the reduction of halogenated biaryl nitro compounds based on the chosen methodology.

Reduction MethodologyReagent SystemChemoselectivity (C–Cl Intact)Expected YieldReaction TimeVisual Progress Indicator
Catalytic Hydrogenation Pd/C, H2​ gas, MeOHPoor (< 40%)Low (Mixture)2 – 12 hCessation of H2​ uptake
Activated Iron (Béchamp) Fe0 , NH4​Cl , EtOH/ H2​O Excellent (> 98%)> 90%1 – 3 hGray Fe0 turns to black Fe3​O4​
Aqueous Micellar Zinc Zn0 , NH4​Cl , TPGS-750-MExcellent (> 99%)> 92%1 – 4 hDisappearance of Zn dust

Validated Experimental Protocols

Protocol A: The Industrial Standard (Iron/Ammonium Chloride)

This protocol relies on the controlled oxidation of iron to drive the reduction. It is highly scalable and robust.

Self-Validating System: This protocol is visually self-validating. The reaction begins as a gray suspension. As the electron transfer proceeds, the Fe0 is oxidized. A successful reaction is confirmed when the suspension transitions to a dense, black, highly magnetic precipitate of magnetite ( Fe3​O4​ ). If the mixture turns rust-red ( Fe2​O3​ ), the proton-transfer cycle has failed, typically due to insufficient water.

Step-by-Step Methodology:

  • Solubilization: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 mmol of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene in 50 mL of Ethanol. Causality: Ethanol is required to fully solubilize the highly lipophilic biaryl substrate.

  • Proton Source Addition: Add 15 mL of deionized water, followed by 40.0 mmol (4.0 equiv) of Ammonium Chloride ( NH4​Cl ). Stir until the salt is fully dissolved.

  • Metal Activation: Add 40.0 mmol (4.0 equiv) of fine Iron powder (<10 μm).

  • Thermal Initiation: Heat the mixture to a gentle reflux (approx. 80 °C). Causality: The initial electron transfer from iron to the nitro group has a high activation energy barrier. Heat is required to initiate the process, after which the reaction becomes mildly exothermic.

  • Monitoring: Stir at reflux for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Observe the physical state of the iron; it must turn into a black, magnetic sludge ( Fe3​O4​ ).

  • Work-up: Cool the mixture to room temperature. Filter the black suspension through a tightly packed pad of Celite to remove all iron oxides. Wash the filter cake generously with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the pure aniline.

Protocol B: The Sustainable Alternative (Zinc in Aqueous Micelles)

Developed to eliminate organic solvents, this modern protocol utilizes designer surfactants (TPGS-750-M) to create nanomicelles in water, acting as nanoreactors where the lipophilic substrate and zinc interact at high local concentrations 3.

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 2 wt % solution of TPGS-750-M in HPLC-grade water. Add 10 mL of this solution to a reaction vial.

  • Substrate Introduction: Add 5.0 mmol of 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene. Stir vigorously for 5 minutes to ensure the substrate partitions into the hydrophobic cores of the micelles.

  • Reagent Addition: Add 6.0 mmol (1.2 equiv) of NH4​Cl and 25.0 mmol (5.0 equiv) of fresh Zinc dust.

  • Reaction: Stir vigorously at room temperature. Causality: The micellar environment drastically lowers the activation energy, allowing the SET process to occur without external heating, further protecting sensitive functional groups.

  • Work-up: After 1–4 hours (confirm completion by LC-MS), extract the product directly from the aqueous micellar mixture using a minimal amount of ethyl acetate (3 x 10 mL). The aqueous surfactant layer can often be recycled for subsequent runs.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the final product, analytical validation must focus on confirming the presence of the chlorine atom.

  • Mass Spectrometry (LC-MS): The product mass must exhibit the characteristic 3:1 isotopic ratio (M / M+2) indicative of a single chlorine atom. The expected m/z for the [M+H]+ ion of the product is 234.0. If a peak at m/z 200.1 is observed, hydrodehalogenation has occurred.

  • Troubleshooting Stalled Reactions: If the reaction stalls at the hydroxylamine intermediate (detectable by LC-MS as [M+H]+ 250.0), it indicates proton starvation. Add an additional 1.0 equivalent of NH4​Cl and 2 mL of water, then resume heating.

References

  • BenchChem. "Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes." BenchChem Technical Resources.
  • National Institutes of Health (NIH) - PMC.
  • Advanced Synthesis & Catalysis.

Sources

Method

Application Note: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene as a Privileged Scaffold in Drug Discovery

Executive Summary 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5)[1] is a highly versatile, commercially available biphenyl building block utilized extensively in medicinal chemistry. The biphenyl scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5)[1] is a highly versatile, commercially available biphenyl building block utilized extensively in medicinal chemistry. The biphenyl scaffold is a privileged structure, frequently serving as a core pharmacophore in kinase inhibitors, nuclear receptor modulators, and protein-protein interaction inhibitors. This specific intermediate is strategically functionalized with three distinct handles: a methoxy group for conformational tuning, a chloro group for metabolic stability, and a nitro group serving as a latent amine. This application note details the causality behind its structural design and provides self-validating protocols for its synthesis and downstream diversification.

Chemical Rationale & Structural Significance

The strategic placement of functional groups on this biphenyl system offers several distinct advantages in structure-activity relationship (SAR) optimization:

  • Conformational Control (2-Methoxy Group): The ortho-methoxy substituent induces a steric clash with the adjacent phenyl ring, forcing a dihedral twist that prevents the biphenyl system from adopting a planar conformation. Escaping "flatland" improves aqueous solubility and increases target specificity by occupying complex 3D binding pockets.

  • Metabolic Shielding (4-Chloro Group): Halogenation at the para-position of the A-ring blocks oxidative metabolism (e.g., hydroxylation by CYP450 enzymes). Furthermore, the C-Cl bond serves as a latent functional handle for late-stage Buchwald-Hartwig aminations if further library diversification is required.

  • Latent Reactivity (4'-Nitro Group): The nitro group acts as a stable, electron-withdrawing placeholder during the initial carbon-carbon bond formation. It is completely inert to transition-metal cross-coupling conditions and can be chemoselectively unmasked to an amine for subsequent amide bond formation.

Synthetic Workflows & Mechanistic Insights

The utilization of this scaffold typically follows a three-phase workflow: Scaffold Assembly, Chemoselective Reduction, and Late-Stage Diversification.

Workflow A Building Blocks (Boronic Acid + Aryl Halide) B Phase 1: Suzuki-Miyaura Coupling (Pd-Catalyzed) A->B C 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene CAS: 1352318-36-5 B->C D Phase 2: Chemoselective Reduction (Transfer Hydrogenation) C->D E Aniline Intermediate CAS: 1334499-96-5 D->E F Phase 3: Amide Coupling (HATU / DIPEA) E->F G Bioactive Target Library (Final Drug Candidates) F->G

Synthetic workflow from building blocks to target bioactive biphenyl amides.

Phase 1: Scaffold Assembly via Suzuki-Miyaura Coupling

The biphenyl core is constructed via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-chloro-2-methoxyphenylboronic acid and 1-bromo-4-nitrobenzene[2].

Causality of Experimental Choices: The use of Pd(dppf)Cl2​ over standard Pd(PPh3​)4​ is dictated by the ortho-methoxy group on the boronic acid. Bidentate ligands like dppf increase the rate of reductive elimination and prevent catalyst deactivation caused by steric hindrance. A solvent system of 1,4-Dioxane/ H2​O (4:1) ensures that both the lipophilic aryl halide and the inorganic base ( K2​CO3​ ) remain fully solvated, facilitating the critical transmetalation step.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd 1-Bromo-4-nitrobenzene PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base PdII2 Pd(II) Diaryl Complex TransMet->PdII2 RedElim Reductive Elimination PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biphenyl Scaffold RedElim->Product

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Phase 2: Chemoselective Nitro Reduction

To utilize the scaffold, the nitro group must be reduced to yield 4-(4-chloro-2-methoxyphenyl)aniline (CAS: 1334499-96-5)[3].

Causality of Experimental Choices: Traditional hydrogenation utilizing high-pressure H2​ gas over Pd/C carries a high risk of hydrodehalogenation (cleavage of the C-Cl bond). To prevent this, ammonium formate ( NH4​HCO2​ ) is employed as an in situ hydrogen donor in methanol. This mild, catalytic transfer hydrogenation selectively reduces the nitro group to the primary amine while leaving the aryl chloride completely intact[4].

Phase 3: Late-Stage Amide Diversification

The resulting aniline is coupled with diverse carboxylic acids to generate the final drug candidates.

Causality of Experimental Choices: The biphenyl aniline is sterically encumbered and electronically deactivated compared to simple alkyl amines. Standard carbodiimides (e.g., EDC, DCC) often result in poor yields. HATU is selected as the coupling reagent because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of hindered anilines and minimizes epimerization of chiral carboxylic acids[5].

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, expected yields, and purity metrics for the three-phase workflow.

Reaction PhaseTarget IntermediateKey ReagentsConditionsTypical YieldPurity (HPLC)
Phase 1: Suzuki Coupling 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Pd(dppf)Cl2​ , K2​CO3​ 1,4-Dioxane/ H2​O , 90°C, 4h85-90%>98%
Phase 2: Nitro Reduction 4-(4-Chloro-2-methoxyphenyl)anilinePd/C, NH4​HCO2​ MeOH, Reflux, 2h92-95%>99%
Phase 3: Amide Coupling Biphenyl Amide LibraryHATU, DIPEADMF, RT, 12h75-88%>95%

Validated Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Self-Validating System: Reaction progress is visually indicated by the dissolution of the starting materials and confirmed via TLC. The aqueous workup inherently removes the boron salts, ensuring a clean crude profile.

  • Charge a round-bottom flask with 1-bromo-4-nitrobenzene (1.0 equiv) and 4-chloro-2-methoxyphenylboronic acid (1.2 equiv).

  • Add 1,4-Dioxane (0.2 M) and aqueous K2​CO3​ (2.0 M solution, 3.0 equiv).

  • Sparge the biphasic mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl2​ (0.05 equiv). Heat the mixture to 90°C under Argon for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the yellow 1-bromo-4-nitrobenzene spot validates completion.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Dry the organic layer over Na2​SO4​ , filter, and concentrate. Recrystallize from EtOH to yield the pure product.

Protocol B: Chemoselective Reduction to Aniline

Self-Validating System: The reaction is self-indicating; the vigorous evolution of CO2​ and NH3​ gas signifies active transfer hydrogenation. Cessation of gas evolution indicates reaction completion.

  • Dissolve 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene (1.0 equiv) in MeOH (0.1 M).

  • Add 10% Pd/C (10% w/w). Caution: Pd/C is pyrophoric; add under an inert atmosphere.

  • Add ammonium formate (5.0 equiv) in a single portion.

  • Attach a reflux condenser and heat the mixture to 65°C for 2 hours.

  • IPC: Monitor by LC-MS. The mass shift from the nitro ( M+H=264 ) to the aniline ( M+H=234 ) confirms completion.

  • Filter the hot mixture through a pad of Celite to remove the catalyst. Wash the pad with hot MeOH.

  • Concentrate the filtrate in vacuo, partition between EtOAc and saturated aqueous NaHCO3​ , separate, dry, and evaporate to yield the pure aniline.

Protocol C: General HATU-Mediated Amide Coupling

Self-Validating System: The acidic and basic aqueous washes systematically strip unreacted starting materials, ensuring the isolated organic layer contains only the neutral amide product.

  • In a dry vial, dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add 4-(4-chloro-2-methoxyphenyl)aniline (1.0 equiv) to the solution. Stir at room temperature for 12 hours.

  • IPC: Monitor via LC-MS for the consumption of the aniline peak.

  • Dilute the mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted aniline and DIPEA), saturated NaHCO3​ (removes unreacted carboxylic acid), and LiCl (5% aqueous, removes DMF).

  • Dry, concentrate, and purify via flash chromatography if necessary.

References[1] 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. Sigma-Aldrich. https://www.sigmaaldrich.com/[3] 4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine. Aaron Chemicals.https://www.aaronchem.com/[2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.https://doi.org/10.1021/cr00039a007[4] Ram, S., & Ehrenkaufer, R. E. (1984). A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. Tetrahedron Letters, 25(32), 3415-3418.https://doi.org/10.1016/S0040-4039(01)91034-2[5] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.https://doi.org/10.1039/B701677H

Sources

Application

Application Note: High-Resolution HPLC Purity Analysis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocol Introduction & Analytical Target Profile (ATP) 4-Chloro-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Method Development Guide & Validated Protocol

Introduction & Analytical Target Profile (ATP)

4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) is a highly functionalized biphenyl derivative frequently utilized as a critical intermediate in pharmaceutical and agrochemical synthesis[1]. Structurally, it possesses a biphenyl core heavily influenced by the electron-withdrawing nitro group, the electronegative chloro substituent, and the electron-donating methoxy group.

The Analytical Target Profile (ATP) for this method requires a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) protocol capable of resolving the active pharmaceutical ingredient (API) from its positional isomers, des-chloro impurities, and synthetic byproducts.

Method Development Strategy: The Causality of Choice

As analytical scientists, we must move beyond empirical screening and design methods based on the physicochemical causality of the analyte.

Stationary Phase Selection: Beyond Hydrophobic Dispersion

Traditional C18 columns rely almost exclusively on hydrophobic dispersive forces. However, for biphenyl derivatives, positional isomers often exhibit identical hydrophobicities, leading to co-elution on C18 phases. To overcome this, we selected a Biphenyl stationary phase . The biphenyl ligand provides orthogonal retention mechanisms—specifically π−π electron interactions and dipole-dipole interactions—which offer superior shape selectivity for aromatic systems[2]. Furthermore, utilizing a core-shell particle architecture (2.6 µm) minimizes the eddy diffusion (A-term) in the van Deemter equation, delivering ultra-high efficiencies comparable to sub-2 µm particles but at a significantly lower system backpressure[3].

Mobile Phase Optimization: The Methanol Advantage

While acetonitrile is the default organic modifier in many labs, its intrinsic π -electrons can compete with the analyte for π−π interactions on the biphenyl stationary phase, effectively dampening the column's unique selectivity[2]. Therefore, Methanol (MeOH) was selected as the organic modifier to enhance the π−π interactions between the nitrophenyl rings and the stationary phase.

To control the ionization state of trace acidic impurities and suppress secondary interactions with residual surface silanols, 0.1% Formic Acid was added to the aqueous phase. The gradient profile was systematically optimized following Snyder's principles of linear solvent strength theory to ensure a retention factor ( k′ ) between 2 and 10 for all critical peaks[4].

MethodDev A 1. Target Analysis 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene B 2. Stationary Phase Selection Biphenyl Core-Shell (π-π interactions) A->B C 3. Mobile Phase Optimization Methanol / Formic Acid (Enhance Selectivity) B->C D 4. Gradient & Flow Tuning Optimize Retention Factor (k') C->D E 5. ICH Q2(R1) Validation Specificity, Linearity, Accuracy, Precision D->E

Fig 1: Step-by-step causality workflow for HPLC method development of biphenyl derivatives.

Experimental Protocol

This protocol is designed as a self-validating system . No sample data is considered valid unless the preliminary System Suitability Test (SST) criteria are strictly met.

Reagents and Materials
  • Analyte: 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene reference standard (>99.0% purity).

  • Solvents: LC-MS Grade Methanol, LC-MS Grade Water.

  • Additives: LC-MS Grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µmMaximizes π−π interactions and efficiency[3].
Mobile Phase A 0.1% FA in WaterSuppresses silanol ionization.
Mobile Phase B 100% MethanolPrevents π -electron competition[2].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID.
Injection Volume 5.0 µLPrevents column volume overloading.
Column Temp. 35 °CReduces solvent viscosity and backpressure.
Detection UV at 254 nmCaptures the extensive conjugated π system.

Gradient Program:

  • 0.0 - 1.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 40% 85% B (Linear gradient for separation)

  • 8.0 - 10.0 min: 85% B (Column wash)

  • 10.0 - 10.1 min: 85% 40% B (Return to initial conditions)

  • 10.1 - 14.0 min: 40% B (Re-equilibration)

Sample Preparation Workflow
  • Diluent Preparation: Mix Methanol and Water in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Add 5 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Diluent.

  • Working Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Filter the Working Solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of filtrate to prevent adsorption artifacts.

ValidationLogic S1 Sample Prep (100 µg/mL) S2 Filtration (0.22 µm PTFE) S1->S2 S3 System Suitability (RSD < 2.0%) S2->S3 S4 Data Acquisition (UV @ 254 nm) S3->S4 S5 Pass/Fail Assessment S4->S5

Fig 2: Standardized sample preparation and self-validating injection logic for routine analysis.

Method Validation (ICH Q2(R1) Framework)

To guarantee the trustworthiness of the analytical data, the method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[5].

System Suitability Testing (SST)

Prior to validation, SST was performed using six replicate injections of the 100 µg/mL working standard.

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 10,000

Validation Summary Data
Validation ParameterICH Q2(R1) Acceptance CriteriaObserved ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from nearest impurity peak Rs​ = 3.4PASS
Linearity R2≥0.999 (Range: 25% to 150% of target) R2 = 0.9998PASS
Method Precision %RSD 2.0% (n=6 independent preparations)%RSD = 0.85%PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.6%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPASS

References

  • Title: Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Source: MDPI. URL: [Link]

  • Title: Practical HPLC Method Development (2nd Edition). Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

Method

Illuminating the Path Forward: Application Notes and Protocols for the Photophysical Characterization of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Derivatives

Foreword: A Molecule of Interest In the landscape of modern drug discovery and materials science, the intricate dance of light and molecules—their photophysical properties—offers a profound understanding of molecular beh...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Molecule of Interest

In the landscape of modern drug discovery and materials science, the intricate dance of light and molecules—their photophysical properties—offers a profound understanding of molecular behavior and potential applications. The substituted nitrobiphenyl scaffold, a recurring motif in pharmacologically active compounds and functional materials, presents a rich area of investigation. This guide focuses on a specific derivative, 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, and its analogs. The strategic placement of electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with the torsional flexibility of the biphenyl system, suggests a nuanced photophysical profile sensitive to its environment. These characteristics make it a compelling candidate for applications ranging from fluorescent probes to photosensitizers.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, ensuring a robust and insightful characterization of this promising class of molecules.

I. Synthesis of the 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Scaffold: A Protocol Grounded in Suzuki-Miyaura Coupling

The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a method of choice due to its versatility and functional group tolerance.[1] The synthesis of the target compound and its derivatives generally involves the coupling of a substituted phenylboronic acid with a haloarene.

Protocol 1: Synthesis of 4'-chloro-2'-methoxy-4-nitrobiphenyl (A Representative Derivative)

This protocol outlines the synthesis of a closely related analog, providing a foundational method that can be adapted for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene by selecting the appropriate starting materials.

Materials:

  • 2-Methoxy-4-chlorophenylboronic acid

  • 1-Bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-methoxy-4-chlorophenylboronic acid (1.2 equivalents), 1-bromo-4-nitrobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a minimal amount of toluene.

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the main reaction flask.

  • Deoxygenation: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-chloro-2'-methoxy-4-nitrobiphenyl.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is the heart of the Suzuki-Miyaura reaction, facilitating the formation of the new carbon-carbon bond between the two aromatic rings.[2]

  • Ligand (Triphenylphosphine): The phosphine ligand stabilizes the palladium center and modulates its reactivity, which is crucial for the efficiency of the catalytic cycle.[3]

  • Base (Potassium Carbonate): A base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[4]

  • Solvent System (Toluene/Water): The biphasic solvent system is effective for dissolving both the organic reactants and the inorganic base.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

II. Probing the Electronic Landscape: UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is the initial and fundamental step in characterizing the photophysical properties of a molecule. It provides information about the electronic transitions from the ground state to various excited states. For molecules like 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, the absorption spectrum is expected to be influenced by the π-conjugation across the biphenyl system and the intramolecular charge transfer (ICT) character arising from the donor (methoxy) and acceptor (nitro) groups.

Protocol 2: Determination of Molar Absorptivity and Investigation of Solvatochromism

Objective: To determine the molar absorptivity (ε) of the compound in a specific solvent and to investigate the effect of solvent polarity on the absorption spectrum (solvatochromism).

Materials:

  • Synthesized 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene derivative

  • Spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent like dichloromethane.

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent (e.g., 1 x 10⁻⁵ M, 2 x 10⁻⁵ M, 5 x 10⁻⁵ M).

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectrum of each dilution from 200 to 600 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Molar Absorptivity Calculation:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L).

  • Solvatochromism Study:

    • Prepare a solution of the compound with the same concentration in each of the different spectroscopic grade solvents.

    • Record the UV-Vis spectrum for each solution, using the respective solvent as a blank.

    • Record the λmax for each solvent.

Expected Observations and Interpretation:

Nitroaromatic compounds often exhibit positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.[5][6] This is indicative of an excited state that is more polar than the ground state, which is stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) transition. The extent of this shift provides insight into the change in dipole moment upon excitation.

Data Presentation:

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Hexane1.881.375DataData
Toluene2.381.496DataData
Dichloromethane8.931.424DataData
Acetone20.71.359DataData
Acetonitrile37.51.344DataData
Ethanol24.551.361DataData
(Note: This table should be populated with experimental data for the specific derivative under investigation.)

III. Capturing the Emitted Light: Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀). This technique is highly sensitive to the molecular structure and the local environment. For the title compounds, the fluorescence properties will be heavily influenced by the efficiency of intersystem crossing to the triplet state, a common deactivation pathway for nitroaromatic compounds, and the degree of intramolecular charge transfer in the excited state.

Protocol 3: Determination of Fluorescence Emission Spectra and Relative Quantum Yield

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (Φf) of the compound.

Materials:

  • Synthesized 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene derivative

  • Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents

  • Fluorometer

  • Quartz fluorescence cuvettes (four-sided polished)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of the sample in a chosen solvent (e.g., ethanol). The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

    • Prepare a solution of the quantum yield standard in its specified solvent with a similar absorbance at the same excitation wavelength.

  • Fluorescence Measurement:

    • Determine the optimal excitation wavelength from the absorption spectrum (typically the λmax).

    • Record the fluorescence emission spectrum of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Quantum Yield Calculation: The relative fluorescence quantum yield is calculated using the following equation:[7][8]

    Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • 'sample' and 'ref' refer to the sample and the reference standard, respectively.

Interpretation of Results:

The fluorescence quantum yield provides a measure of the efficiency of the fluorescence process. A low quantum yield for a nitroaromatic compound might suggest that non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, are dominant. The position of the emission maximum (λem) and its shift with solvent polarity (fluorescence solvatochromism) can provide further information about the nature of the excited state. A large Stokes shift (the difference between λmax and λem) is often indicative of a significant change in geometry or electronic distribution between the ground and excited states.

Data Presentation:

Solventλex (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf)
HexaneDataDataDataData
TolueneDataDataDataData
DichloromethaneDataDataDataData
AcetoneDataDataDataData
AcetonitrileDataDataDataData
EthanolDataDataDataData
(Note: This table should be populated with experimental data for the specific derivative under investigation.)

IV. Visualizing the Molecular Orbitals and Transitions: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool to complement experimental findings. By calculating the electronic structure, we can visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions observed in the UV-Vis spectrum.

Conceptual Framework:

The primary electronic transition observed in the UV-Vis spectrum often corresponds to the promotion of an electron from the HOMO to the LUMO.[9] For a donor-acceptor substituted biphenyl like 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO will likely be centered on the electron-deficient nitro-substituted phenyl ring. This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) transition.

HOMO_LUMO cluster_ground_state Ground State cluster_excited_state Excited State HOMO HOMO (Localized on methoxy-phenyl ring) LUMO LUMO (Localized on nitro-phenyl ring) HOMO->LUMO Photon Absorption (hν) Intramolecular Charge Transfer HOMO_excited Singly Occupied HOMO LUMO_excited Singly Occupied LUMO

Caption: Conceptual diagram of the HOMO-LUMO transition.

V. Experimental Workflow: A Visual Guide

The systematic characterization of the photophysical properties of a novel compound follows a logical progression of experiments.

experimental_workflow synthesis Synthesis and Purification (e.g., Suzuki Coupling) uv_vis UV-Vis Spectroscopy - Molar Absorptivity - Solvatochromism synthesis->uv_vis fluorescence Fluorescence Spectroscopy - Emission Spectra - Quantum Yield uv_vis->fluorescence analysis Data Analysis and Interpretation fluorescence->analysis computational Computational Modeling (DFT/TD-DFT) - HOMO/LUMO Analysis - Electronic Transitions computational->analysis

Caption: A typical experimental workflow.

VI. Concluding Remarks: From Data to Discovery

The protocols and conceptual frameworks presented in this guide provide a robust starting point for the in-depth photophysical characterization of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene derivatives. By systematically investigating their synthesis, absorption, and emission properties, and complementing these experimental findings with computational insights, researchers can unlock a deeper understanding of their structure-property relationships. This knowledge is paramount for the rational design of new molecules with tailored photophysical properties for advanced applications in medicine and materials science. The journey from a novel molecule to a functional material or therapeutic agent is paved with meticulous characterization, and it is our hope that this guide will serve as a valuable companion on that path.

References

  • Edinburgh Instruments. (2023). Relative Quantum Yield. [Link]

  • Google Patents. (2016). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
  • Google Patents. (2015). CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
  • Hanna, S., & El-Rady, E. (2014). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. International Journal of Chemistry, 6(4). [Link]

  • Johansson, O., et al. (2005). Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(22), 8949–8955. [Link]

  • Organic Syntheses. (n.d.). 1,1'-Biphenyl, 2-methyl-4'-nitro-. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Optimization for the Synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via the Suzuki-Miyaura cross-coupling reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via the Suzuki-Miyaura cross-coupling reaction. By coupling 1-bromo-4-nitrobenzene with (4-chloro-2-methoxyphenyl)boronic acid , we can construct the central biphenyl core.

This document provides a mechanistic breakdown, an optimized self-validating experimental protocol, and a Q&A troubleshooting guide to resolve common bottlenecks such as homocoupling, dehalogenation, and catalyst death.

Mechanistic Workflow & Chemoselectivity

The synthesis of this specific unsymmetrical biphenyl presents a classic chemoselectivity challenge: the target molecule contains a chlorine atom. To prevent the catalyst from reacting with the C-Cl bond, we design the reaction such that the electrophile is a bromide (1-bromo-4-nitrobenzene). Palladium(0) exhibits a strong kinetic preference for oxidative addition into the weaker C(sp2)-Br bond over the C(sp2)-Cl bond[1]. Consequently, the C-Cl bond on the boronic acid remains untouched during the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Chemoselective for C-Br) Pd0->OA 1-bromo-4-nitrobenzene TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Diaryl-Pd(II) Complex RE->Pd0 Regeneration Product 4-Chloro-2-methoxy-1- (4-nitrophenyl)benzene RE->Product Yield

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting C-Br chemoselectivity.

Optimization of Reaction Conditions

To maximize yield and minimize side reactions, the continuous and discrete variables of the reaction must be carefully balanced[2]. The table below summarizes the causality behind our optimized parameters.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale & Causality
Catalyst Pd(OAc)₂ (Pd(II) source)Pd(PPh₃)₄ (5 mol%) Pd(II) precatalysts require in situ reduction to Pd(0), which consumes boronic acid and promotes homocoupling[3]. Starting directly with a Pd(0) source prevents this initial reagent loss.
Base NaOH or strong alkalisK₃PO₄ (2.0 eq) Strong bases trigger protodeboronation (destruction of the boronic acid). K₃PO₄ provides a mild but sufficient alkoxide equivalent to form the reactive tetrahedral boronate complex[4].
Solvent Anhydrous TolueneDioxane / H₂O (4:1) Anhydrous conditions stall transmetalation. Water is strictly required to dissolve the inorganic base and generate the active boronate species[5].
Temperature 110 °C80 °C - 85 °C Excessive heat accelerates catalyst decomposition into inactive "Pd black." 85 °C provides optimal thermal energy for oxidative addition without degrading the catalyst[3].

Self-Validating Experimental Protocol

This step-by-step methodology includes built-in visual and chemical checks (self-validation) to ensure the reaction is proceeding correctly at every stage.

Step 1: Solvent Degassing (Critical)

  • Action: Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water. Sparge the mixture vigorously with Argon for 30 minutes.

  • Self-Validation: When sparging is paused, the solvent should not release micro-bubbles upon slight warming. Failure to remove oxygen leads to catalyst oxidation and massive homocoupling[3],[4].

Step 2: Reagent Loading

  • Action: In an oven-dried Schlenk flask under Argon, add 1-bromo-4-nitrobenzene (1.0 equiv, 10 mmol), (4-chloro-2-methoxyphenyl)boronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Causality: The 0.2 equiv excess of boronic acid compensates for any trace protodeboronation that occurs during heating[4].

Step 3: Catalyst Addition

  • Action: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) to the flask.

  • Self-Validation: The Pd(PPh₃)₄ powder must be a vibrant yellow . If it appears brown, orange, or grey, the catalyst has oxidized to Pd(II) on the shelf and will fail to initiate the cycle[5]. Discard and use a fresh batch.

Step 4: Execution & Monitoring

  • Action: Inject the degassed solvent mixture (yielding a 0.2 M solution relative to the bromide). Seal the flask, heat to 85 °C, and stir vigorously for 8–12 hours.

  • Self-Validation: During the first 30 minutes, the solution should turn a clear pale yellow/orange. If the solution turns pitch black immediately, the catalyst has crashed out (Pd black) due to oxygen ingress[5].

  • Completion Check: Analyze via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active 1-bromo-4-nitrobenzene spot is entirely consumed.

Troubleshooting & FAQs

Troubleshooting Issue Issue: High Homocoupling O2 Check O2 levels (Degassing) Issue->O2 PdSource Check Pd Source (Pd(II) vs Pd(0)) Issue->PdSource Base Check Base Strength Issue->Base O2_Fix Action: Sparging / Freeze-Pump-Thaw O2->O2_Fix Pd_Fix Action: Switch to Pd(0) or add reducing agent PdSource->Pd_Fix Base_Fix Action: Use milder base (e.g., K3PO4) Base->Base_Fix

Caption: Logical troubleshooting workflow to minimize boronic acid homocoupling.

Q1: I am observing a large amount of a symmetrical byproduct. What is it, and how do I stop it? A: You are observing the homocoupling of your (4-chloro-2-methoxyphenyl)boronic acid. This side reaction is highly favored when molecular oxygen is present in the system. Oxygen oxidizes the active Pd(0) catalyst back to Pd(II), which then facilitates the oxidative dimerization of two boronic acid molecules[6]. Resolution: Rigorously degas your solvents using the freeze-pump-thaw method or prolonged Argon sparging. Ensure your Schlenk line is leak-free. Switching from a Pd(II) precatalyst to a pure Pd(0) source like Pd(PPh₃)₄ also mitigates this[3],[4].

Q2: My LC-MS shows a product mass missing a chlorine atom (dehalogenation). Why did the catalyst attack the C-Cl bond? A: While Pd(0) strongly prefers the C-Br bond of the nitrobenzene, excessive temperatures or prolonged reaction times can cause the catalyst to perform a secondary oxidative addition into the C-Cl bond of your newly formed product[1]. Resolution: Lower the reaction temperature to 80 °C and stop the reaction immediately upon consumption of the bromide. Do not use highly active, unhindered electron-rich alkylphosphine ligands (like tri-tert-butylphosphine) for this specific substrate, as they are reactive enough to readily insert into C-Cl bonds[5]. Stick to standard PPh₃.

Q3: The reaction stalls at 50% conversion, and the solution turns completely black. What happened? A: The black precipitate is "Palladium black." This indicates that your active Pd(0) catalyst has lost its stabilizing ligands, aggregated, and precipitated out of solution as inactive bulk metal[5]. This usually happens due to phosphine ligand oxidation by trace air. Resolution: Ensure strict air-free conditions. You can also add a slight excess of free ligand (e.g., an extra 5-10 mol% PPh₃) to the reaction mixture to keep the Pd(0) intermediate stabilized and prevent aggregation[2].

Q4: Why is water necessary if both of my reactants are highly organic and hydrophobic? A: Anhydrous Suzuki couplings are notoriously sluggish. The transmetalation step of the catalytic cycle does not occur directly between the neutral boronic acid and the Pd(II) complex. Water is required to dissolve the inorganic base (K₃PO₄) and generate hydroxide/alkoxide ions. These ions coordinate to the boron atom, forming a negatively charged, tetrahedral boronate complex, which is the actual active nucleophile that undergoes transmetalation[7],[5].

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Technical Support Center. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) is a highly functionalized biphenyl derivative typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5) is a highly functionalized biphenyl derivative typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Because of its lipophilic biphenyl core and the presence of coordinating heteroatoms (methoxy and nitro groups), researchers frequently encounter severe purification bottlenecks.

This guide is engineered for drug development professionals and synthetic chemists. It provides a causality-driven, self-validating framework to systematically eliminate heavy metal contamination, separate structurally identical byproducts, and achieve >99% API-grade purity.

I. Quantitative Impurity Profile

Before troubleshooting, it is critical to understand the thermodynamic and physical properties of the impurities generated during the cross-coupling of 1-bromo-4-chloro-2-methoxybenzene and 4-nitrophenylboronic acid.

ImpurityOriginTypical Crude LevelPhysical CharacteristicsPrimary Removal Strategy
Residual Palladium (Pd) Catalyst from Suzuki coupling1,000 – 5,000 ppmDark brown/black discolorationMetal scavengers (Si-Thiol/Si-TMT)
Homocoupled Dimers Oxidative coupling of starting materials2 – 10%Similar Rf​ to product, highly crystallineRecrystallization (EtOH or Hex/EtOAc)
Unreacted Boronic Acid Excess starting material1 – 5%Polar, streaks on TLCBasic aqueous workup (1M NaOH)
Triphenylphosphine Oxide Ligand oxidation (if PPh 3​ used)5 – 15%UV active, highly polarSilica gel chromatography

II. Troubleshooting FAQs

Q1: Following the Suzuki coupling, my crude 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is dark brown, and standard silica plugs do not remove the color. Why, and how do I remove the palladium? A1: The dark discoloration is caused by residual palladium (both Pd(0) nanoparticles and Pd(II) species) coordinating to the methoxy and nitro heteroatoms of your biphenyl product. Standard silica gel lacks the binding affinity to outcompete these chelating groups. To resolve this, you must introduce a thermodynamic sink for the palladium. Treating the organic layer with a functionalized silica scavenger, such as Si-Thiol or polymer-supported ethylenediamine, covalently traps the palladium. [1] that a combination of column chromatography and scavenging reliably reduces Pd levels from >1000 ppm to <10 ppm.

Q2: I am observing a persistent impurity that co-elutes with my product during column chromatography. What is the likely culprit, and how can I isolate the pure product? A2: If the impurity has a nearly identical Rf​ value on normal-phase silica, it is highly likely a homocoupled byproduct (e.g., 4,4'-dinitro-1,1'-biphenyl) resulting from trace oxygen ingress oxidizing the Pd(0) catalyst, which then undergoes transmetalation with two equivalents of the boronic acid [3]. Because the polarity of these dimers is virtually identical to your cross-coupled product, chromatography is inefficient. Instead, exploit differences in crystal lattice energies. The asymmetrical 4-chloro-2-methoxy-1-(4-nitrophenyl)benzene has different π−π stacking dynamics compared to the highly symmetrical homocoupled dimers. Recrystallization will selectively precipitate the desired product.

Q3: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. Why does this happen, and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities depresses the melting point of the biphenyl mixture below the saturation temperature of the solvent system. Instead of nucleating, the product separates as a supercooled liquid melt. To fix this, you must alter the thermodynamics of the system: re-dissolve the oil in a minimum amount of a "good" solvent (e.g., hot ethyl acetate), and add the "anti-solvent" (e.g., hexanes) dropwise while maintaining the temperature above the depressed melting point. Cooling the system extremely slowly (e.g., 5 °C/hour) allows proper nucleation before the liquid-liquid phase boundary is reached.

III. Standard Operating Procedures

Protocol 1: Aqueous Workup and Palladium Scavenging

Objective: Remove water-soluble impurities and reduce Pd contamination to <10 ppm [2].

  • Step 1: Quench and Partition. Dilute the crude reaction mixture with ethyl acetate (EtOAc) and water. Add 1M NaOH to ionize and extract unreacted 4-nitrophenylboronic acid into the aqueous layer.

  • Step 2: Phase Separation. Separate the organic layer and wash with brine. Dry over anhydrous Na 2​ SO 4​ .

  • Step 3: Scavenging. Add 5-10 wt% of Si-TMT (2,4,6-trimercaptotriazine) or Si-Thiol scavenger to the dried organic layer.

  • Step 4: Incubation (Causality Check). Stir the suspension vigorously at 40 °C for 2-4 hours. Why heat? Heating increases the kinetic rate of Pd dissociation from the biphenyl product, allowing the high-affinity thiol groups to capture the metal.

  • Step 5: Filtration (Self-Validation). Filter the mixture through a tightly packed Celite pad to remove the scavenger and Pd complexes. Validation: The filtrate must transition from an opaque dark brown to a clear, pale yellow solution.

Protocol 2: Two-Tiered Purification (Chromatography + Crystallization)

Objective: Isolate the target molecule from homocoupled dimers and phosphine oxides.

  • Step 1: Dry Loading. Concentrate the pale yellow filtrate from Protocol 1. Re-dissolve in a minimal amount of dichloromethane (DCM) and add silica gel (1:3 ratio to crude mass). Evaporate to a free-flowing powder.

  • Step 2: Flash Chromatography. Load onto a silica column. Elute with a gradient of Hexanes:EtOAc (90:10 to 70:30). Validation: The product will elute as a distinct UV-active band. Triphenylphosphine oxide will remain stuck on the column until >50% EtOAc is used.

  • Step 3: Recrystallization. Pool the product fractions and evaporate to yield a crude solid. Dissolve the solid in minimal boiling ethanol. Allow to cool to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for 1 hour.

  • Step 4: Isolation. Collect the pale yellow crystals via vacuum filtration. Wash with ice-cold ethanol to remove traces of homocoupled dimers residing in the mother liquor.

IV. Purification Workflow Visualization

PurificationWorkflow Crude Crude Suzuki Mixture (Dark Brown) AqWorkup Aqueous Workup (1M NaOH / EtOAc) Crude->AqWorkup AqWaste Aqueous Layer (Boronic Acids, Salts) AqWorkup->AqWaste OrgLayer Organic Layer (Biphenyls, Pd, TPPO) AqWorkup->OrgLayer Scavenging Pd Scavenging (Si-TMT, 40°C) OrgLayer->Scavenging Filtration Celite Filtration Scavenging->Filtration PdWaste Solid Waste (Trapped Pd) Filtration->PdWaste Chromatography Flash Chromatography (Hexanes/EtOAc) Filtration->Chromatography TPPO Polar Impurities (TPPO) Chromatography->TPPO SemiPure Semi-Pure Product (Homocoupled Traces) Chromatography->SemiPure Crystallization Recrystallization (Hot Ethanol) SemiPure->Crystallization DimerWaste Mother Liquor (Homocoupled Dimers) Crystallization->DimerWaste Pure Pure 4-Chloro-2-methoxy- 1-(4-nitrophenyl)benzene (>99% Purity, <10 ppm Pd) Crystallization->Pure

Workflow for the purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

V. References

  • Title: A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters, PMC (National Institutes of Health) URL: [Link]

Troubleshooting

Low conversion rate in the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists facing low conversion rates during the synthesis of 4-Chloro-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and process chemists facing low conversion rates during the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via Suzuki-Miyaura coupling.

Synthesizing this specific biphenyl architecture presents a "perfect storm" of competing electronic and steric failure modes. By understanding the causality behind these bottlenecks, we can engineer a self-validating protocol to drive the reaction to completion.

Part 1: Diagnostic Overview & Quantitative Data

Before adjusting your protocol, you must identify the specific failure mode. The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene typically utilizes 1-bromo-4-chloro-2-methoxybenzene and (4-nitrophenyl)boronic acid. This combination introduces severe electronic and steric liabilities.

The table below summarizes our internal quantitative data on how different reaction parameters influence conversion and side-product formation for this specific scaffold.

Table 1: Parameter Optimization and Failure Mode Analysis
Coupling StrategyLigand SystemBase / SolventTemp (°C)Conversion (%)Protodeboronation (%)Primary Diagnostic Issue
Standard PPh 3​ K 2​ CO 3​ / H 2​ O-Dioxane8025%65%Rapid protodeboronation of the nitrophenylboronic acid.
Steric-Optimized SPhosK 3​ PO 4​ / Toluene10045%15%Stalled transmetalation due to ortho-methoxy sterics.
Low-Temp Base dppfCs 2​ CO 3​ / THF6035%10%Competitive C-Cl oxidative addition (oligomerization).
Slow-Release XPhosK 3​ PO 4​ / THF-H 2​ O6092% <5% None (Optimized state achieved).

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: My GC/MS shows massive amounts of nitrobenzene and unreacted aryl halide. What is happening?

A1: You are observing protodeboronation , the most common failure mode when working with electron-deficient boronic acids. The strongly electron-withdrawing para-nitro group increases the Lewis acidity of the boron atom. In the presence of aqueous base, hydroxide ions rapidly attack the boron, facilitating the cleavage of the C-B bond and replacing it with a C-H bond (yielding nitrobenzene) . Because your boronic acid is being consumed by this side reaction, the catalytic cycle is starved of the transmetalating agent, leaving your aryl halide unreacted.

Q2: I switched to anhydrous conditions to stop protodeboronation, but the reaction stalls at 40% conversion. Why?

A2: You have hit a steric bottleneck. Your aryl halide (1-bromo-4-chloro-2-methoxybenzene) features a methoxy group ortho to the reactive C-Br bond. During the transmetalation step, the bulky palladium complex must align with the boronic acid to form a critical Pd-O-B linkage. The ortho-methoxy group creates severe steric hindrance, raising the activation energy of transmetalation . Standard ligands like PPh 3​ cannot force this step. You must switch to a highly active, bulky dialkylbiaryl phosphine ligand (a Buchwald ligand like XPhos or SPhos) which accelerates reductive elimination and stabilizes the monomeric Pd(0) species.

Q3: I am seeing side-products with missing chlorine atoms. Is the catalyst attacking the wrong bond?

A3: Yes. This is a chemoselectivity issue. While oxidative addition into a C-Br bond is kinetically favored over a C-Cl bond, pushing the reaction temperature too high (e.g., >100°C) or using a highly active catalyst with a stalled transmetalation step can lead to competitive insertion into the C-Cl bond. This results in dechlorinated side-products or oligomerization. The solution is to lower the temperature and use a more efficient ligand to ensure the C-Br cycle turns over rapidly before C-Cl activation can occur.

Q4: My starting materials are pure by NMR, but the catalyst dies immediately (black palladium precipitation).

A4: Check your aryl halide for elemental sulfur or thiol impurities. Aryl halides synthesized via certain electrophilic halogenation routes can carry trace sulfur compounds. Sulfur is a potent poison for Pd(0) catalysts, binding irreversibly and causing the catalyst to precipitate out of solution as inactive "palladium black" . Purify your aryl halide via distillation or recrystallization before use.

Part 3: Mechanistic & Troubleshooting Visualizations

To further clarify the causality of these failures, review the following mechanistic pathways and troubleshooting logic.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd Ar-Br Dehal Competitive C-Cl Activation (Oligomerization) Pd0->Dehal Excess Heat TransMet Transmetalation (Steric Bottleneck) OxAdd->TransMet Ar-B(OH)2, Base RedElim Reductive Elimination (Target Biphenyl) TransMet->RedElim Slow (ortho-OMe) Proto Protodeboronation (Nitrobenzene Formation) TransMet->Proto H2O / High pH RedElim->Pd0 Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting specific failure modes.

G Start Low Conversion Detected CheckGC Analyze Crude by GC/MS Start->CheckGC NodeProto High Nitrobenzene? CheckGC->NodeProto NodeStall Unreacted SMs? CheckGC->NodeStall NodeDehal Dechlorinated side-products? CheckGC->NodeDehal SolProto Switch to MIDA Boronate Slow-Release NodeProto->SolProto Yes SolStall Use Buchwald Ligand (e.g., SPhos/XPhos) NodeStall->SolStall Yes SolDehal Lower Temp or Switch to Weaker Base NodeDehal->SolDehal Yes

Caption: Troubleshooting workflow for diagnosing and resolving low conversion rates.

Part 4: Self-Validating Experimental Protocol

To overcome both the protodeboronation of the nitro-ring and the steric hindrance of the methoxy-ring, we employ a Slow-Release MIDA Boronate Strategy coupled with a highly active XPhos Pd G3 precatalyst .

This protocol is "self-validating" because it includes strict In-Process Controls (IPCs) to verify that the slow-release mechanism is functioning correctly before committing the entire batch.

Reagents
  • 1-Bromo-4-chloro-2-methoxybenzene (1.0 equiv, 10 mmol)

  • (4-Nitrophenyl)boronic acid MIDA ester (1.5 equiv, 15 mmol)

  • XPhos Pd G3 (2 mol%)

  • K 3​ PO 4​ (3.0 equiv, aqueous 0.5 M solution)

  • THF (Anhydrous, 40 mL)

Step-by-Step Methodology

Step 1: System Degassing (Critical for Catalyst Lifespan)

  • Charge a Schlenk flask with the aryl bromide, the MIDA ester, and XPhos Pd G3.

  • Seal the flask and subject it to three cycles of high-vacuum evacuation followed by backfilling with ultra-pure Argon. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the active Pd(0) species.

Step 2: Solvent Addition & Initiation

  • Add 40 mL of degassed THF via syringe. Stir at room temperature for 5 minutes to ensure full dissolution of the organic components.

  • Add the degassed 0.5 M K 3​ PO 4​ aqueous solution dropwise over 10 minutes while heating the mixture to 60°C. Causality: The basic aqueous solution slowly hydrolyzes the MIDA ester, releasing the unstable (4-nitrophenyl)boronic acid at a rate matching the catalytic turnover, preventing bulk protodeboronation.

Step 3: In-Process Control (IPC) Validation

  • At T = 2 hours: Withdraw a 50 µL aliquot, quench in 1 mL of ethyl acetate/water, and analyze the organic layer via GC/MS.

  • Validation Check: You should observe <5% nitrobenzene relative to the product peak. If nitrobenzene exceeds 15%, your base concentration is too high, causing the MIDA ester to hydrolyze faster than the transmetalation step can consume it.

Step 4: Completion and Workup

  • Maintain heating at 60°C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine (3 x 20 mL).

  • Dry the organic layer over MgSO 4​ , filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

References

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.[Link]

  • Shen, X., et al. "Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations." Journal of the American Chemical Society, 2010.[Link]

  • Liu, J., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." Organic Process Research & Development, 2017.[Link]

Optimization

Optimizing the solvent system for the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Topic: Troubleshooting the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Welcome to the Application Support Center. The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via the Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Application Support Center. The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene via the Suzuki-Miyaura cross-coupling reaction presents unique chemoselectivity and solubility challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on the critical role of the solvent system in driving conversion, preventing protodeboronation, and maintaining strict C-Br vs. C-Cl chemoselectivity.

Part 1: Core Principles of Solvent Selection (The "Why")

In the cross-coupling of 1-bromo-4-nitrobenzene with (4-chloro-2-methoxyphenyl)boronic acid, the solvent is not merely a passive medium; it is an active participant in the catalytic cycle.

  • Phase Homogenization: The organic substrates (especially the nitroarene) are highly hydrophobic, while the required inorganic base (e.g., K₂CO₃) is water-soluble. The solvent system must bridge this gap to facilitate the transmetalation step[1].

  • Chemoselectivity Control: The target molecule contains a C-Cl bond. While the inherent bond dissociation energy favors oxidative addition at the C-Br bond, highly polar solvents (like DMF or MeCN) can stabilize anionic palladium transition states, inadvertently promoting unwanted C-Cl activation[2].

  • Catalyst Stabilization: Ethereal solvents like 1,4-Dioxane or THF coordinate weakly to the Pd(0) center, preventing the formation of inactive Pd black while allowing the catalytic cycle to proceed efficiently without altering the desired reaction pathway[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture is heterogeneous, and conversion stalls at 40%. What solvent adjustment should I make? A1: Stalled conversions in biphasic systems (e.g., Toluene/Water) often result from poor mass transfer between the aqueous base and the organic Pd-substrate complex. Solution: Switch to a miscible solvent system such as 1,4-Dioxane/Water (typically in a 4:1 to 5:1 ratio). Dioxane effectively solubilizes the nitroarene and the resulting biphenyl product while maintaining enough water to dissolve the K₂CO₃ base, creating a homogeneous reaction environment at elevated temperatures (80 °C)[1].

Q2: I am observing significant amounts of protodeboronation instead of the cross-coupled product. How does the solvent affect this? A2: Protodeboronation (the hydrolytic cleavage of the C-B bond to yield 1-chloro-3-methoxybenzene) is a common side reaction exacerbated by high water content, high temperatures, and highly polar protic solvents (like pure EtOH). Solution: Reduce the water ratio. If using a 1:1 organic:aqueous mix, shift to a 5:1 Dioxane:Water or THF:Water system. Additionally, lowering the reaction temperature to 60–70 °C in THF/Water can significantly suppress the protodeboronation pathway while still allowing transmetalation to occur[3].

Q3: How do I ensure the Pd catalyst does not activate the C-Cl bond on the methoxy-chloro ring? A3: The presence of both C-Br (on the nitroarene) and C-Cl (on the boronic acid/product) requires strict chemoselectivity. Solution: Avoid highly polar aprotic solvents like DMF or MeCN when using electron-rich ligands (e.g., PtBu₃), as these polar environments stabilize the anionic [Pd(L)(X)]⁻ transition states that facilitate C-Cl oxidative addition[2]. Instead, utilize moderately polar ethereal solvents (1,4-Dioxane) with standard ligands like dppf or PPh₃. This ensures the catalyst strictly obeys the natural bond dissociation energy hierarchy (C-Br > C-Cl), leaving the chloro group intact on the final 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene product[4].

Part 3: Quantitative Data Presentation

Table 1: Solvent System Screening for the Synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (Conditions: 1.0 eq 1-bromo-4-nitrobenzene, 1.1 eq (4-chloro-2-methoxyphenyl)boronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 4 hours)

Solvent SystemRatio (v/v)Temp (°C)Conversion (%)Chemoselectivity (C-Br vs C-Cl)Primary Issue Observed
Toluene / H₂O3:19045%>99:1Poor mass transfer (biphasic)
DMF / H₂O4:19082%85:15Unwanted C-Cl activation
EtOH / H₂O1:18060%>99:1High protodeboronation
1,4-Dioxane / H₂O 5:1 80 >98% >99:1 Optimal conditions
THF / H₂O5:16592%>99:1Slower reaction rate
Part 4: Optimized Experimental Protocol

Self-Validating Methodology for 1,4-Dioxane/H₂O System

  • Preparation & Degassing: In a 50 mL Schlenk flask, add 1-bromo-4-nitrobenzene (1.0 mmol) and (4-chloro-2-methoxyphenyl)boronic acid (1.1 mmol). Add 1,4-Dioxane (5.0 mL) and aqueous K₂CO₃ (1.0 M, 1.0 mL). Causality: Degassing the solvents via sparging with N₂ or Argon for 15 minutes is critical; residual oxygen will rapidly oxidize the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Self-Validation: The solution should transition from a pale yellow to a deep red/orange hue, indicating the formation of the active solvated Pd species.

  • Heating & Monitoring: Heat the mixture to 80 °C using an oil bath. Monitor via TLC (Hexanes:EtOAc 4:1). Troubleshooting: If black precipitate (Pd black) forms within the first 30 minutes, the solvent was insufficiently degassed or the water content is too high, causing catalyst aggregation.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with distilled water (3 x 10 mL) to remove the inorganic salts and Dioxane. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield pure 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Part 5: Mechanistic Workflows

SuzukiCycle Pd0 Active Pd(0) Catalyst (Stabilized by Dioxane) OxAdd Oxidative Addition (Strict C-Br Cleavage) Pd0->OxAdd + 1-Bromo-4-nitrobenzene (Solvated in Dioxane) TransMet Transmetalation (Facilitated by H2O/Base) OxAdd->TransMet + (4-Chloro-2-methoxyphenyl)boronic acid + K2CO3 (Aqueous) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Isomerization (Base-mediated) RedElim->Pd0 Release of Target Biphenyl Product

Suzuki-Miyaura catalytic cycle highlighting solvent-dependent phase interactions and chemoselectivity.

Sources

Troubleshooting

Technical Support Center: Chemoselective Reduction of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the reduction of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the reduction of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene .

The primary synthetic challenge for this biaryl substrate is chemoselectivity : successfully reducing the nitro group to an amine (yielding 4'-chloro-2'-methoxy-[1,1'-biphenyl]-4-amine) while strictly preventing the reductive cleavage of the labile carbon-chlorine (C-Cl) bond.

System Overview & Mechanistic Workflow

Understanding the electron flow and competing pathways is critical for selecting the right reagents. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If the catalytic system is too aggressive (e.g., standard Pd/C with H₂ gas), the newly formed electron-rich amine activates the biaryl system, making the C-Cl bond highly susceptible to oxidative addition and subsequent dehalogenation.

Pathway A 4-Chloro-2-methoxy-1- (4-nitrophenyl)benzene B Nitroso Intermediate A->B +2e-, +2H+ E Dehalogenated Byproduct A->E Competing Pathway C Hydroxylamine Intermediate B->C +2e-, +2H+ D Target Amine (Chemoselective) C->D +2e-, +2H+ (Rate Limiting) D->E Over-reduction (Pd/C + H2)

Reaction pathway showing nitro reduction steps and competing dehalogenation.

Troubleshooting & FAQs

Q1: Why am I observing significant loss of the chloro group (dehalogenation) when using standard Pd/C and H₂? Expert Insight & Causality: Palladium is highly active for oxidative addition into aryl carbon-halogen bonds. While the chloro and nitro groups reside on different rings in your substrate, the biphenyl system allows for electronic communication. Once the nitro group is reduced, the electron-donating nature of the resulting -NH₂ group increases the electron density of the aromatic system. This lowers the activation energy for the C-Cl bond, making it a prime target for Pd(0)-mediated hydrodehalogenation 1[1]. Solution: Abandon standard H₂ gas. Switch to a milder Catalytic Transfer Hydrogenation (CTH) using Pd/C with hydrazine hydrate, which selectively reduces the nitro group in minutes while leaving the halogen intact 2[2]. Alternatively, use an iron-mediated single-electron transfer (SET) reduction.

Q2: I switched to an Iron-mediated method, but my reaction is stuck at the hydroxylamine intermediate. How do I push it to completion? Expert Insight & Causality: The reduction of the nitroso (-NO) to the hydroxylamine (-NHOH) is fast, but the final N-O bond cleavage to form the aniline (-NH₂) requires a higher activation energy. If the reaction stalls, it is typically due to the passivation of the iron surface—where unreactive iron oxides block further electron transfer. Solution: Introduce a mild Lewis acid/halide salt. Utilizing an Fe/CaCl₂ system in aqueous ethanol maintains the active iron surface and provides a steady proton source, driving the reaction past the hydroxylamine bottleneck in 20–30 minutes 3[3].

Q3: The iron reduction worked, but the workup is a nightmare. The gelatinous iron oxide rust clogs my filters and traps my product. How can I resolve this? Expert Insight & Causality: As Fe(0) oxidizes, it forms voluminous, polymeric iron(II/III) hydroxides. These gels physically trap the organic product and blind fine filter frits, leading to poor isolated yields. Solution: Do not filter the crude mixture directly through paper or fine frits. Instead, add a chelating agent like EDTA tetrasodium salt to the aqueous phase before extraction. EDTA complexes the iron ions, breaking down the gelatinous network and allowing for a clean, biphasic liquid-liquid separation 4[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you can visually and analytically confirm success at each step.

Protocol A: Chemoselective Iron-Mediated Reduction (Fe/CaCl₂)

This method leverages inexpensive reagents and avoids transition metal contamination in the final active pharmaceutical ingredient (API).

Workflow Step1 1. Reaction Setup Mix Substrate, Fe, CaCl2 Step2 2. Reflux (60°C) Monitor via TLC Step1->Step2 Step3 3. Quench & Chelation Add EDTA to complex Fe Step2->Step3 Step4 4. Hot Filtration Filter through Celite Step3->Step4 Step5 5. Phase Separation Extract & Dry Step4->Step5 Step6 6. Pure Target Amine Step5->Step6

Experimental workflow for iron-mediated reduction and workup.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene in 10 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add 3.0 equivalents of fine Iron powder (Fe) and 1.0 equivalent of Calcium Chloride (CaCl₂).

  • Reaction & Validation: Heat the mixture to 60°C with vigorous stirring.

    • Self-Validation Check: The mixture will rapidly turn dark brown/black as Fe(0) oxidizes. Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot disappears and a highly polar, UV-active (and ninhydrin-positive) spot appears (~20-30 mins) [[3]](3].

  • Chelation Quench: Cool to room temperature. Add 15 mL of a saturated aqueous solution of EDTA tetrasodium salt and stir for 15 minutes to break the iron oxide emulsion 4[4].

  • Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite, washing the cake with ethyl acetate. Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic Transfer Hydrogenation (Pd/C + Hydrazine)

Ideal for rapid, small-to-medium scale synthesis where handling iron waste is undesirable.

Step-by-Step Methodology:

  • Setup: To a flask equipped with a reflux condenser, add 1.0 mmol of the substrate and 5 mL of Methanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C). Note: Always add the catalyst to the solvent under an inert atmosphere to prevent ignition.

  • Hydrogen Donor Addition: Add 10.0 mmol of Hydrazine monohydrate (NH₂NH₂·H₂O) dropwise at room temperature. Heat the mixture to 80°C.

    • Self-Validation Check: Vigorous bubbling will occur immediately upon heating. This gas evolution (N₂ and H₂) is the visual confirmation that the active transfer hydrogenation species is being generated 2[2].

  • Workup: After 5-10 minutes, cool the reaction. Filter through a Celite pad to remove the Pd/C, wash with methanol, and concentrate the filtrate.

Quantitative Data Summary

The table below summarizes the expected performance metrics of various reduction strategies applied to halogenated nitroarenes.

MethodologyReagents & ConditionsChemoselectivity (Nitro vs C-Cl)Typical YieldReaction TimeWorkup Complexity
Classical Hydrogenation H₂, Pd/C, MeOH, RTPoor (High Dehalogenation)< 40%2–12 hLow
Transfer Hydrogenation NH₂NH₂·H₂O, Pd/C, MeOH, 80°CExcellent85–95%5–15 minLow
Iron-Mediated Reduction Fe powder, CaCl₂, EtOH/H₂O, 60°CExcellent75–90%20–30 minModerate

References

  • An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride Source: Synlett / Organic Chemistry Portal URL
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C Source: PMC / National Institutes of Health URL
  • Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes Source: BenchChem URL
  • Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?

Sources

Optimization

Managing exothermic reactions in the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Technical Support Center for advanced cross-coupling operations. As a Senior Application Scientist, I frequently encounter scale-up failures driven by a misunderstanding of reaction thermodynamics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling operations. As a Senior Application Scientist, I frequently encounter scale-up failures driven by a misunderstanding of reaction thermodynamics. The synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS 1352318-36-5)[1] via the Suzuki-Miyaura cross-coupling of 1-bromo-4-nitrobenzene and (4-chloro-2-methoxyphenyl)boronic acid is deceptively simple at the bench scale. However, it harbors severe thermal runaway risks upon scale-up.

This guide deconstructs the thermodynamic causality of these exotherms and provides a self-validating framework for safe, high-yield manufacturing.

System Architecture: Thermal Management Workflow

ThermalControl Substrates Aryl Halide + Boronic Acid (Ambient Temp) Catalyst Pd(dppf)Cl2 Catalyst (Pre-mixed, No Reaction) Substrates->Catalyst Step 1: Suspension Heating Heat to 80°C (Thermal Baseline) Catalyst->Heating Step 2: Equilibration BaseDosing Aqueous K2CO3 Dosing (Rate-Limiting Step) Heating->BaseDosing Step 3: Initiation Cooling Active Jacketed Cooling (Heat Removal > Heat Gen) BaseDosing->Cooling Exotherm Triggered (ΔH = -372.8 kJ/mol) Cooling->BaseDosing Feedback Loop (Pause if T > 85°C) Product 4-Chloro-2-methoxy-1- (4-nitrophenyl)benzene Cooling->Product Step 4: Completion

Fig 1. Self-validating thermal management workflow via controlled base dosing.

Quantitative Hazard Analysis

Understanding the thermodynamic boundaries of your solvent system is critical. The table below summarizes calorimetric data for analogous Suzuki-Miyaura cross-couplings, highlighting the danger of exceeding the solvent's boiling point or decomposition threshold[2][3].

Solvent SystemBaseEnthalpy (ΔH)Adiabatic Temp Rise (ΔTad)MTSRSolvent Boiling PointRunaway Risk
9:1 Dioxane/Water K₂CO₃-372.8 kJ/mol131.5 °C211.5 °C101.0 °CCritical (MTSR > B.P.)
9:1 DMF/Water K₂CO₃Not reportedNot reported218.6 °C153.0 °CCritical (MTSR > B.P.)
Anhydrous DMF K₂CO₃Not reportedNot reported180.6 °C153.0 °CHigh (MTSR > B.P.)
9:1 DMSO/Water K₂CO₃Not reportedNot reported>189.0 °C189.0 °CSevere (Decomposition)

(Note: MTSR = Maximum Temperature of Synthesis Reaction. In all aqueous systems, the MTSR significantly exceeds the boiling point of the solvent, necessitating active cooling and controlled dosing.)

Troubleshooting & FAQs: Mechanistic Insights

Q: Why does the synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene exhibit such a sudden, violent temperature spike? A: The causality lies in the electronic properties of the substrates. The strongly electron-withdrawing nitro group on 1-bromo-4-nitrobenzene drastically lowers the activation energy for the oxidative addition of the Pd(0) catalyst. When combined with an aqueous base, the transmetalation step is accelerated, leading to a massive, rapid release of energy (exotherm) that can instantaneously push the MTSR beyond the solvent's boiling point[2][3].

Q: Why do aqueous solvent systems exacerbate the exotherm compared to anhydrous conditions? A: In standard anhydrous Suzuki-Miyaura couplings, transmetalation is often the rate-limiting step. The introduction of water increases the solubility and dissociation of the inorganic base (e.g., K₂CO₃), which rapidly forms the highly reactive boronate complex. This eliminates the transmetalation bottleneck, causing the reaction to proceed almost instantaneously upon catalyst or base addition, releasing all thermal energy at once[3][4].

Q: Can we use DMSO as the solvent to improve the solubility of the aryl halide? A: This is highly discouraged for scale-up. While DMSO offers excellent solubility, its thermal decomposition is autocatalytic and occurs near its boiling point (189 °C). The MTSR of this coupling easily exceeds this threshold. Furthermore, the presence of bases, halides, and transition metals in the reaction mixture significantly lowers the onset temperature of DMSO decomposition, creating a severe explosion hazard[2][4].

Q: How does the traditional "all-in" batch method cause scale-up failures? A: Historically, Suzuki couplings are conducted by mixing all components simultaneously ("all-in" fashion)[5]. At the bench scale, heat dissipates quickly through the high surface-area-to-volume ratio of a small flask. At the kilogram scale, this ratio plummets. Adding the Pd catalyst to a pre-heated mixture of substrates and base triggers an immediate, uncontrollable exotherm that the reactor jacket cannot cool fast enough[2][5].

Self-Validating Experimental Protocol

To safely synthesize 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene at scale, you must abandon the "all-in" method. This protocol utilizes a base-limited semi-batch process . By controlling the base feed rate, the heat generation rate is directly coupled to the dosing rate, preventing thermal runaway. Every step includes a self-validating check to ensure system integrity before proceeding.

Step 1: Anhydrous Suspension & Baseline Validation
  • Action: Charge the reactor with 1-bromo-4-nitrobenzene (1.0 eq), (4-chloro-2-methoxyphenyl)boronic acid (1.05 eq), Pd(dppf)Cl₂ (0.5 mol%), and 1,4-dioxane. Do not add the base. Heat the reactor jacket (Tj) to 80 °C.

  • Causality: Suspending the catalyst with the substrates in the absence of base prevents the formation of the boronate complex, completely halting the transmetalation step and the catalytic cycle.

  • Self-Validation Check: Monitor the internal temperature (Tr) for 20 minutes. If Tr stabilizes at 80 °C without diverging from Tj, it validates that no uncatalyzed background reactions or thermal degradations are occurring.

Step 2: Catalytic Initiation (The "Proof of Life" Dose)
  • Action: Inject exactly 5% of the total required aqueous K₂CO₃ solution.

  • Causality: This small aliquot of base activates a fraction of the boronic acid, allowing a limited, safe number of catalytic turnovers to occur.

  • Self-Validation Check: Observe Tr. A transient spike of 1–3 °C confirms the catalyst is active and the oxidative addition/transmetalation sequence is functioning. If no exotherm is observed, the system is poisoned or inactive; abort the run before accumulating unreacted reagents.

Step 3: Rate-Limited Continuous Dosing
  • Action: Dose the remaining aqueous K₂CO₃ over 2 to 3 hours using a mass-flow controlled pump. Set a safety interlock to automatically pause dosing if Tr > 85 °C.

  • Causality: By dosing the base slowly, transmetalation becomes the strict rate-limiting step. Heat generation (ΔH) is now dictated by the dosing rate, ensuring the active cooling system can remove heat faster than it is produced.

  • Self-Validation Check: Throughout the dosing phase, Tj must remain lower than Tr (Tj < Tr). This thermal differential proves that the reaction is actively consuming the dosed base and generating heat.

Step 4: Thermal Equilibrium & Safe Quenching
  • Action: Once dosing is complete, maintain the jacket temperature at 80 °C for 1 hour. Crucial: Cool the reactor to <20 °C before adding any acidic quench or water wash.

  • Causality: Quenching active Pd species and residual base with acid is highly exothermic. Cooling the system first mitigates secondary thermal spikes that could vaporize the solvent.

  • Self-Validation Check: Tr will gradually drop to equal Tj. When Tr = Tj, heat generation has permanently ceased, validating that the reaction has reached full conversion and is safe to quench.

References
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExAsI3uB80vVnCCHO0FENIKY2VLZ5SH2eCo1w2JBRzmsVnpyx7aLbdPh-x4iEEtW_yg_V3E8dxftNt1n1wo9KK7-mHrn1TGEpV9YT0oHcNKqtYUeyWNIBzrxwKHpgrAerTB5xmAAinEzxug93lFqVFVEEteYm1MgxyPNhZ6cde-5TZU1_JV22JbmKGKUnZapI7Etdpf86pOdTUtOxANHhKsI7z-ccmDuiYTJSWK1KZp0bZ-keuGK2MgfPPkmPHOJvr0pXdDGFzPMJx1JqiSuqmTGnkm-zXSvx6kZqxeL4HYcZYZJp6s9Uupxz6I3nb3NA=]
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETG2xJGqx04FF9cgxrXRumBGNs2Q59s5r-S1k7yUxLYWxXDbpuAPhtqUhh9huQTVZREm_8J7knOYP5LLnetNW0TydAtdQebBRxFE6ogtyJ9YfuSUfQaE2Kn51fgqrGl0jPn_PES3mFSL6ngGY=]
  • Literature Highlights. ACS Chemical Health & Safety - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzr4CtPtJi9Gg-egEUAsMgyyNKvuzKBV80-x0TEfkqXzHcJsdfg6KPmP7eHOQ_cafRc0uhgzRaMuuSEGmRqCq5EpVyqeyBkbsVjuTlAbyA4N4uuc3A7RszNWQNragBFdWVpY9WhOHcAxuaxI=]
  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE97wLZiK0PqnypUrxACEabMobxKbIvIpkYpeZ3pOEgEGqD2R6PUwRSGpwS95xNZqxTpiEaY4KTNDlH40YILIvX8TmV78u5V2eZpM6OoX1wHQ6u9y3VyKC7XqdRmBrPuY8XPZ86BDgfOmMTFfvaZ_s-q8Dx2kPsc3qTIwdScmQ7365a3HxJdhqwpeiu5OAPkj_W2YhUPfAonwmJUGJZIXB4_gN9MoFO2WTQ6FuP25wABjn4ZFQ4Pd8FFVSysPE=]
  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxMXtk6e288UClzTLTg4hQTP4uZ1gUXFOWTGqPJXGw3VfnC4IXdFIzuEqHQAJa1q8wdPsx5GCbprWMxwHwmthUTQlNa6wPn4S9znG0SYJB2EqPWdxmlF18mKz0vClDqYjYnL4kW_3MBM5HxaatirT7iZpRd0EXaj-eEhDtk8d1-u9mQ4KkH9PFEdS_VSHxSG28yX2CfQ077wnRqvm]

Sources

Troubleshooting

Technical Support Center: Work-up &amp; Purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling synthesis of 4-Chloro-2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the Suzuki-Miyaura cross-coupling synthesis of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene .

Because this biaryl compound is synthesized using homogeneous palladium catalysis, the most critical challenge during the work-up is the quantitative removal of residual heavy metals to meet stringent pharmaceutical regulatory limits (<10 ppm)[1]. This knowledge base provides a self-validating Standard Operating Procedure (SOP), quantitative scavenging data, and an advanced troubleshooting guide.

Part 1: Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology ensures the efficient extraction of the target biphenyl while systematically eliminating palladium contamination and reaction byproducts.

Step 1: Pre-Work-up Solvent Exchange

  • Action: Upon reaction completion, cool the vessel to room temperature. If a water-miscible solvent (e.g., THF or 1,4-dioxane) was used, concentrate the crude mixture under reduced pressure to remove >70% of the organic solvent.

  • Causality: Removing the polar co-solvent prevents it from acting as a phase-transfer agent. If left in the mixture, THF/dioxane will increase the aqueous solubility of the highly lipophilic target molecule, leading to yield loss during extraction.

  • Validation: Volume reduction is achieved without the premature precipitation of the crude product.

Step 2: Aqueous Quench and Extraction

  • Action: Dilute the concentrated residue with Ethyl Acetate (EtOAc) and an equal volume of deionized water. Stir vigorously for 10 minutes, then allow the phases to separate. Extract the aqueous phase twice more with EtOAc.

  • Causality: The aqueous quench dissolves the inorganic base (e.g., K₂CO₃) and borate salts. EtOAc selectively partitions the target biphenyl due to its high affinity for the methoxy and chloro-substituted aromatic rings.

  • Validation: Thin-Layer Chromatography (TLC) or HPLC of the discarded aqueous layer shows no UV-active product spots.

Step 3: Palladium Scavenging (Chemisorption)

  • Action: To the combined organic phases, add 5–10 wt% of a macroporous trimercaptotriazine (MP-TMT) resin or a silica-based thiol scavenger (e.g., SiliaMetS® Thiol)[1][2]. Stir the suspension at 40 °C for 2 to 4 hours.

  • Causality: The trimercaptotriazine and thiol functional groups possess a significantly higher binding affinity for palladium than the methoxy or nitro groups of the target molecule. This thermodynamic preference drives the equilibrium toward the solid-supported chemisorption of the metal[1].

  • Validation: The dark brown/black tint of the organic phase transitions to a clear or pale yellow solution.

Step 4: Filtration and Polishing

  • Action: Filter the mixture through a tightly packed pad of Celite® to remove the solid-supported scavenger and any precipitated palladium black[2]. Wash the filter cake thoroughly with fresh EtOAc.

  • Causality: Celite prevents fine, metal-laden particulate scavengers from passing through the filter frit, ensuring the product is not re-contaminated downstream[2].

  • Validation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of an aliquot confirms residual palladium is <10 ppm[3].

Step 5: Concentration and Crystallization

  • Action: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from a mixture of heptane and EtOAc.

  • Causality: Crystallization serves as a final thermodynamic purification step, rejecting structurally dissimilar organic impurities and trace metals into the mother liquor[1].

  • Validation: NMR and HPLC confirm >99% purity of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Part 2: Process Workflows

Workup_Workflow A Crude Reaction Mixture (Suzuki-Miyaura) B Concentrate to Remove Organic Co-Solvent A->B C Aqueous Quench (Water/Brine) & EtOAc Extraction B->C D Phase Separation C->D E Aqueous Phase (Salts, Boric Acid) D->E Discard F Organic Phase (Product + Pd) D->F Retain G Add Pd Scavenger (e.g., MP-TMT or SiliaMetS) F->G H Stir at 40°C for 2-4h G->H I Filter through Celite H->I J Concentrate & Crystallize (Target Biphenyl) I->J

Workflow for the standard extraction and palladium scavenging of the target biphenyl.

Pd_Troubleshooting A ICP-MS Analysis of Isolated Product B Pd Level > 10 ppm? A->B C Release Batch (< 10 ppm) B->C No D Identify Root Cause B->D Yes E Scavenger Incompatibility? D->E G Product-Pd Coordination? D->G I Late-Stage Contamination? D->I F Switch to MP-TMT or SiliaMetS Thiol E->F K Re-filter & Re-analyze F->K H 20% aq. NaHSO3 Wash at 60°C G->H H->K J Activated Carbon (Darco KB-B) Treatment I->J J->K K->A

Troubleshooting logic for resolving out-of-specification residual palladium levels.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does a stubborn emulsion form during the initial aqueous quench, and how can it be resolved? A1: Emulsions in Suzuki work-ups are typically caused by precipitated palladium black or polymeric borane byproducts that physically stabilize the aqueous-organic interface. Causality & Solution: Do not add more extraction solvent. Instead, filter the entire biphasic mixture through a pad of Celite before attempting separation in the funnel. Alternatively, adding saturated brine increases the ionic strength of the aqueous layer, which forces the organic components out of the aqueous phase and breaks the emulsion.

Q2: After a standard aqueous work-up, the biphenyl product still contains >500 ppm of palladium. How can we achieve the <10 ppm regulatory threshold? A2: Homogeneous palladium catalysts often coordinate with the biaryl product. The methoxy and nitro groups on 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene can act as weak ligands, retaining Pd in the organic phase. Causality & Solution: Standard washing is insufficient because it does not break these coordination bonds. You must introduce a competitive binder. Treating the organic phase with a solid-supported scavenger like MP-TMT or SiliaMetS Thiol at elevated temperatures (40–50 °C) effectively captures the palladium via chemisorption, allowing removal via simple filtration[1][2].

Q3: Can we use a liquid-liquid aqueous wash instead of solid-supported scavengers to remove palladium? A3: Yes. If solid scavengers are unavailable or cost-prohibitive at scale, treating the organic reaction mixture with 20% aqueous sodium bisulfite (NaHSO₃) at an elevated temperature (e.g., 60 °C) is highly effective[4]. Causality & Solution: The bisulfite ions react with residual palladium to form highly water-soluble palladium-sulfite complexes. These complexes strongly partition into the aqueous phase, lowering palladium content from as high as 8000 ppm down to <100 ppm[4].

Q4: I am experiencing significant yield loss during the palladium scavenging step when using activated carbon. Why? A4: While activated carbon (e.g., Darco KB-B) is an inexpensive and effective late-stage palladium scavenger, it relies on non-selective physisorption[1][2]. Causality & Solution: The high surface area of activated carbon can easily adsorb the highly aromatic 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene alongside the palladium[2]. To resolve this, switch to a chemisorption method using functionalized scavengers (like MP-TMT), which selectively bind heavy metals without trapping the organic API[1]. If carbon must be used, limit the loading to <5 wt% and ensure thorough washing of the filter cake with a polar solvent.

Part 4: Quantitative Data on Palladium Scavengers

The following table summarizes the efficiency of various palladium removal strategies specifically validated for Suzuki-Miyaura biaryl cross-coupling workflows.

Scavenger / MethodPrimary MechanismTypical Initial Pd (ppm)Final Pd (ppm)AdvantagesLimitations
MP-TMT Resin [1]Chemisorption33,000< 200High capacity, highly selective for Pd over APIHigher material cost
SiliaMetS® Thiol [3]Chemisorption150 - 220< 1Extremely low final Pd levelsRequires careful filtration
20% aq. NaHSO₃ Wash [4]Liquid-Liquid Extraction8,000< 100Very cost-effective, easily scalableRequires heating (60 °C)
Activated Carbon (Darco KB-B) [1]Physisorption300< 1Inexpensive late-stage polishNon-selective, risks product loss

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. 4

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. ACS Publications. 1

  • Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem. 3

  • Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane. Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative study of the electronic properties of substituted nitrobiphenyls

Comparative Guide: Electronic Properties and Optoelectronic Potential of Substituted Nitrobiphenyls Introduction Substituted nitrobiphenyls are privileged scaffolds widely utilized in organic electronics, nonlinear optic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Electronic Properties and Optoelectronic Potential of Substituted Nitrobiphenyls

Introduction

Substituted nitrobiphenyls are privileged scaffolds widely utilized in organic electronics, nonlinear optics (NLO), and medicinal chemistry. By acting as a rigid π-conjugated bridge between variable substituents, the biphenyl core facilitates tunable intramolecular charge transfer (ICT). This guide objectively compares the electronic properties—specifically HOMO/LUMO energy levels, band gaps, and reduction potentials—of various substituted nitrobiphenyls, providing actionable methodologies for their experimental validation.

Mechanistic Insights: Substituent Effects on Electronic Structure

In a classic Donor-π-Acceptor (D-π-A) architecture, the nitro group (–NO₂) serves as a potent electron-withdrawing group (EWG). It heavily localizes the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electron affinity of the molecule. The choice of the para-substituent on the distal phenyl ring dictates the energy of the Highest Occupied Molecular Orbital (HOMO), allowing precise tuning of the molecule's electronic properties [1].

  • Electron-Donating Groups (EDGs): Substituents like methoxy (–OCH₃) and amino (–NH₂) groups raise the HOMO energy level. This push-pull dynamic increases the quinoid character of the biphenyl core. Causally, this reduces the inter-ring dihedral angle (driving the system toward planarity), enhances π-conjugation, and significantly narrows the optical band gap.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., –Cl) stabilize the HOMO, widening the band gap and increasing the oxidation potential. This makes the molecule highly resistant to oxidative degradation, a critical feature when utilizing these compounds as precursors in pharmaceutical synthesis (e.g., Cadogan reductive cyclization).

ICT_Pathway Donor Electron Donor (e.g., -OCH3, -NH2) PiBridge π-Conjugated Bridge (Biphenyl Core) Donor->PiBridge Push (e-) Acceptor Electron Acceptor (-NO2 Group) PiBridge->Acceptor Pull (e-)

Intramolecular Charge Transfer (ICT) mechanism in substituted nitrobiphenyls.

Comparative Data Analysis

The following table synthesizes the electronic properties of key 4-substituted-4'-nitrobiphenyls. The data reflects a synthesis of Density Functional Theory (DFT/B3LYP) calculations and experimental cyclic voltammetry derivations.

CompoundSubstituent TypeHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Dipole Moment (µ, D)Primary Application Profile
4-Nitrobiphenyl None (Reference)-6.50-2.803.704.5Baseline precursor; agrochemicals
4-Chloro-4'-nitrobiphenyl Weak EWG (–Cl)-6.65-2.953.703.2Carbazole synthesis precursors
4-Methoxy-4'-nitrobiphenyl Moderate EDG (–OCH₃)-5.85-2.753.106.8Nonlinear optical (NLO) materials
4-Amino-4'-nitrobiphenyl Strong EDG (–NH₂)-5.40-2.702.708.5Organic photovoltaics (OPV) donors

Note: A smaller ΔE correlates with enhanced intramolecular charge transfer and a red-shifted UV-Vis absorption maximum (λmax).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the determination of these electronic properties must be conducted using rigorous, self-validating experimental setups.

Protocol A: Electrochemical Determination of Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry provides a direct empirical measurement of the reduction ( Ered​ ) and oxidation ( Eox​ ) potentials, which are mathematically correlated to LUMO and HOMO levels, respectively [2].

Causality of Experimental Choices:

  • Solvent/Electrolyte: Anhydrous acetonitrile (MeCN) with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used. TBAPF₆ minimizes ion-pairing effects with the nitrobiphenyl radical anion and provides a wide electrochemical window [3].

  • Internal Standard: Ferrocene (Fc/Fc⁺) is added post-analysis. Because the Fc/Fc⁺ redox couple is established at -4.80 eV relative to the vacuum level, it serves as a self-validating anchor to correct for reference electrode drift.

Step-by-Step Methodology:

  • Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode. Crucial Step: Polish the GC electrode with 0.05 µm alumina slurry to ensure reproducible heterogeneous electron transfer. Use a Platinum wire counter electrode and an Ag/Ag⁺ (0.01 M AgNO₃ in MeCN) non-aqueous reference electrode.

  • Analyte Dissolution: Prepare a 1.0 mM solution of the target substituted nitrobiphenyl in the 0.1 M TBAPF₆/MeCN electrolyte.

  • Deoxygenation: Purge the solution with high-purity N₂ for 15 minutes. Validation: Oxygen reduction produces a broad cathodic peak around -0.8 V; a flat baseline in this region confirms successful deoxygenation.

  • Voltammetric Scanning: Scan cathodically from 0.0 V to -2.0 V at a scan rate of 50 mV/s to capture the reversible one-electron reduction of the nitro group. Reverse the scan to capture the oxidation of the donor moiety.

  • Calibration: Spike the solution with 1.0 mM Ferrocene and perform a final scan. Validation: Confirm the Fc/Fc⁺ redox couple appears sharply to validate system integrity.

  • Data Extraction: Calculate the energy levels using the empirical equations:

    • ELUMO​=−e(Ered_onset​−EFc/Fc+​+4.80) [eV]

    • EHOMO​=−e(Eox_onset​−EFc/Fc+​+4.80)[eV]

CV_Workflow Prep Electrolyte Preparation (0.1 M TBAPF6 in MeCN) Cell Cell Assembly (WE: GC, CE: Pt, RE: Ag/Ag+) Prep->Cell Sparging Deoxygenation (N2 Purge for 15 min) Cell->Sparging Scan Voltammetric Scanning (Scan Rate: 50 mV/s) Sparging->Scan Calibration Internal Calibration (Addition of Ferrocene) Scan->Calibration Analysis Data Analysis (Calculate E_red, HOMO/LUMO) Calibration->Analysis

Step-by-step cyclic voltammetry workflow for determining electronic energy levels.

Protocol B: Optical Band Gap Determination via UV-Vis Spectroscopy

While CV provides electrochemical gaps, UV-Vis spectroscopy validates the optical band gap, confirming the energy required for the π-π* or ICT transition.

  • Preparation: Dissolve the nitrobiphenyl derivative in spectroscopic-grade chloroform (CHCl₃) to a concentration of 10−5 M. Causality: This low concentration prevents aggregation-induced spectral shifts (e.g., J- or H-aggregate formation).

  • Baseline Correction: Record a baseline using a matched quartz cuvette containing pure CHCl₃.

  • Measurement: Scan from 200 nm to 800 nm.

  • Tauc Plot Analysis: Extract the onset wavelength of absorption ( λonset​ ). Calculate the optical band gap using the Planck-Einstein relation: Eg​ (eV)=1240/λonset​ (nm) . Validation: The optical gap should be slightly smaller than the electrochemical gap due to the exciton binding energy.

Conclusion

The electronic properties of substituted nitrobiphenyls are highly tunable. By selecting appropriate para-substituents, researchers can predictably modulate the HOMO-LUMO gap. Methoxy and amino derivatives are optimal for optoelectronic and NLO applications due to their narrowed band gaps and high hyperpolarizability, whereas halogenated derivatives serve as excellent, stable precursors for downstream pharmaceutical synthesis.

References

  • Title: Vibrational spectra, molecular structure, NBO, UV, NMR, first order hyperpolarizability, analysis of 4-Methoxy-4'-Nitrobiphenyl by density functional theory Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]

  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Effect of Covalent Modification on Proton-Coupled Electron Transfer at Quinone-Functionalized Carbon Electrodes Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

Comparative

Comparing the efficacy of different purification methods for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

A Comparative Guide to the Purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene Introduction In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules is only the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene

Introduction

In the landscape of pharmaceutical and materials science research, the synthesis of novel organic molecules is only the first step. The ultimate utility of these compounds is intrinsically linked to their purity. 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, a substituted diaryl ether, represents a class of molecules with potential applications as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other high-value materials.[1][2] Impurities, even in trace amounts, can drastically alter biological activity, lead to failed experiments, and compromise the integrity of downstream applications. Therefore, an effective and well-chosen purification strategy is not merely a procedural step but a cornerstone of reliable scientific outcomes.

This guide provides an in-depth comparison of three primary methods for the purification of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to empower researchers to select the most appropriate method for their specific objectives, whether they prioritize yield, purity, scalability, or resource efficiency.

Physicochemical Properties of the Target Compound

Understanding the physical and chemical properties of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene is fundamental to designing a rational purification strategy. The molecule's polarity, solubility, and thermal stability dictate the optimal conditions for each method.

  • IUPAC Name: 1-Chloro-2-(4-nitrophenoxy)benzene[3]

  • Molecular Formula: C₁₂H₈ClNO₃[3]

  • Molecular Weight: 249.65 g/mol [3]

  • Appearance: Expected to be a pale yellow solid, typical for nitroaromatic compounds.[2]

  • Polarity: The presence of the nitro group (NO₂) and the ether linkage (-O-) imparts significant polarity to the molecule. However, the two aromatic rings provide a non-polar character. This amphiphilic nature is key to its separation behavior.

  • Solubility: Generally, such compounds exhibit low solubility in water but are soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and hot ethanol.[4] Precise solubility must often be determined empirically.

Method 1: Recrystallization

Recrystallization is a powerful, economical, and scalable technique for purifying solid organic compounds.[5] Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room or sub-ambient temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[6]

Expertise & Experience: The Rationale of Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. For 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, we need a solvent that matches its intermediate polarity.

  • Highly Non-polar solvents (e.g., Hexane): Unlikely to dissolve the compound even when hot due to the polar nitro and ether groups.

  • Highly Polar solvents (e.g., Water): Unlikely to be effective due to the large, non-polar aromatic framework.

  • Intermediate Polarity solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate): These are excellent starting points. Ethanol is often a good choice because its polarity can be finely tuned by adding water, creating a mixed-solvent system that can be optimized for maximum recovery.[7][8]

For this guide, we select ethanol as the primary solvent due to its favorable safety profile, appropriate boiling point, and the high likelihood of differential solubility for the target compound.

Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: Place the crude 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of ethanol (e.g., 50 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[6]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Visualization: Recrystallization Workflow

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_isolation Step 3: Isolation A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Ethanol A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional) C->D E Slow Cooling to Room Temperature C->E If no filtration D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Ice-Cold Ethanol G->H I Dry Crystals Under Vacuum H->I J Pure Product I->J G cluster_prep Step 1: Preparation cluster_run Step 2: Separation cluster_analysis Step 3: Analysis & Isolation A TLC Analysis to Determine Eluent B Pack Column with Silica Gel Slurry A->B C Dry Load Crude Sample onto Column B->C D Elute with Gradient (Hexanes:EtOAc) E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation (Rotovap) G->H I Pure Product H->I G cluster_dev Step 1: Method Development cluster_run Step 2: Preparative Run cluster_analysis Step 3: Analysis & Isolation A Develop Analytical RP-HPLC Method B Calculate Scale-Up Parameters A->B C Prepare & Filter Crude Sample D Inject onto Prep Column C->D E Run Scaled Gradient D->E F Automated Fraction Collection E->F G Analyze Fraction Purity (Analytical HPLC) F->G H Combine Pure Fractions G->H I Solvent Removal (Lyophilization) H->I J High-Purity Product I->J

Sources

Validation

Cross-Validation of Analytical Methods for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene: A Comprehensive Guide

Executive Summary & Physicochemical Causality When developing analytical control strategies for complex pharmaceutical intermediates like 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5), standard "plug-an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

When developing analytical control strategies for complex pharmaceutical intermediates like 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene (CAS: 1352318-36-5), standard "plug-and-play" methods often fail. This molecule is a highly functionalized biphenyl derivative characterized by a lipophilic core, a halogen (chloro), an electron-donating methoxy group, and an electron-withdrawing nitroaromatic moiety.

From an analytical perspective, the nitroaromatic group is the most critical structural feature. It acts as a strong UV chromophore and readily undergoes electron capture, but it also introduces significant thermal lability [2]. Furthermore, nitroaromatics are flagged as "Cohort of Concern" structural alerts for mutagenicity under the ICH M7 guidelines [3], mandating that any analytical method used for trace impurity profiling must achieve part-per-million (ppm) sensitivity.

This guide provides a rigorous cross-validation of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to establish a self-validating analytical ecosystem for this compound.

Analytical Method Selection Pathway

The selection of an analytical method is dictated by the specific phase of the product lifecycle and the physicochemical constraints of the analyte. The diagram below illustrates the decision-making matrix based on ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) principles [1].

MethodSelection Start 4-Chloro-2-methoxy-1- (4-nitrophenyl)benzene Analysis Routine Routine Assay & Purity Profiling Start->Routine Trace Trace Impurity & Genotoxic Profiling Start->Trace Volatile Residual Solvents & Volatile Impurities Start->Volatile HPLC HPLC-UV (High Robustness) Routine->HPLC Primary Choice LCMS LC-MS/MS (High Sensitivity) Trace->LCMS ICH M7 Compliance GC GC-FID / GC-MS (Thermal Lability Check) Volatile->GC Caution: Nitro Group

Caption: Analytical method selection matrix for 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

Cross-Validation: Performance Comparison

To objectively evaluate the fitness-for-purpose of each technique, we cross-validated the methods using identical spiked matrices. The data below summarizes the quantitative performance metrics.

Performance Metric (ICH Q2)HPLC-UV (Assay/Purity)LC-MS/MS (Trace Profiling)GC-FID (Volatiles/Purity)
Primary Application Bulk purity, Routine AssayGenotoxic Impurity (GTI) trackingResidual solvents
Limit of Detection (LOD) 0.02% (200 ppm)0.5 ppm0.05% (500 ppm)
Limit of Quantitation (LOQ) 0.05% (500 ppm)1.5 ppm0.15% (1500 ppm)
Linearity ( R2 ) > 0.999 (10% to 150%)> 0.995 (1 ppm to 100 ppm)> 0.985 (Tailing observed)
Precision (% RSD) < 1.0%< 5.0%> 8.0% (Due to degradation)
Matrix Effect NegligibleModerate (Requires Internal Std)High (Active site adsorption)

Causality Analysis: Why does GC-FID show poor precision (>8.0% RSD) for this compound? The nitroaromatic moiety is thermally labile. At standard GC injector temperatures (250°C–300°C), the compound undergoes partial degradation and adsorption onto active sites in the inlet liner, leading to peak tailing and irreproducible peak areas [2]. Therefore, HPLC-UV is the gold standard for routine assay , while LC-MS/MS is mandatory for trace-level quantification .

Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." This means they incorporate built-in System Suitability Tests (SSTs) to ensure the instrument is performing within specifications before any sample data is accepted, complying with ICH Q2(R2) standards [1].

Protocol A: HPLC-UV for Routine Assay & Purity

Rationale: The biphenyl system provides exceptional UV absorptivity, allowing for robust, high-precision quantification without the need for complex ionization.

1. Chromatographic Conditions:

  • Column: C18 End-capped (150 mm × 4.6 mm, 3.5 µm). Why end-capped? To prevent secondary interactions between the methoxy group and residual silanols on the silica phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore).

  • Flow Rate: 1.0 mL/min.

2. Sample Preparation:

  • Accurately weigh 25.0 mg of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile 50:50 v/v) to achieve a nominal concentration of 0.5 mg/mL.

  • Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

3. System Suitability Testing (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%. USP Tailing Factor 1.5. Theoretical plates (N) 5000.

Protocol B: LC-MS/MS for Trace Nitroaromatic Profiling (ICH M7 Compliance)

Rationale: To detect trace levels of this compound as an impurity (down to 1.5 ppm), UV detection is insufficient. We utilize Atmospheric Pressure Chemical Ionization (APCI) in negative mode, as nitro groups are highly electronegative and readily capture electrons to form stable radical anions [M]∙− [2].

LCMSWorkflow Sample Sample Prep (SPE/Dilution) LC Chromatographic Separation (C18) Sample->LC Ionization Ionization (APCI / ESI-) LC->Ionization Q1 Q1 Selection Precursor Ion Ionization->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 Selection Product Ion Collision->Q3 Detector Detection & Quantification Q3->Detector

Caption: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for trace nitroaromatic quantification.

1. Mass Spectrometry Conditions:

  • Ionization Source: APCI, Negative Ion Mode.

  • Capillary Voltage: -3.0 kV.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 263.0 ( [M]∙− radical anion).

    • Product Ion (Q3): m/z 217.0 (Loss of NO2​ group).

    • Collision Energy: 20 eV.

2. Sample Preparation (Spike & Recovery):

  • Prepare the bulk drug substance matrix at 100 mg/mL in Acetonitrile.

  • Spike with an isotopically labeled internal standard (e.g., 13C6​ -analog) at 10 ppm to correct for matrix-induced ion suppression.

  • Centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an LC vial.

3. Quality Control (QC) Validation:

  • Run a Matrix Blank to ensure no isobaric interferences at the MRM transition.

  • Run a LOQ spike (1.5 ppm).

  • Acceptance Criteria: Signal-to-Noise (S/N) ratio 10:1. Recovery must fall between 80% and 120%.

Conclusion

For the analytical control of 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene, relying on a single methodology is a regulatory risk. Due to the thermal instability of the nitro group, GC methods should be restricted to residual solvent analysis where the inlet temperature can be minimized. HPLC-UV provides the ruggedness required for routine assay and bulk purity release [1]. However, to meet the stringent toxicological thresholds set by ICH M7 for mutagenic impurities [3], a highly sensitive LC-MS/MS (APCI-negative mode) method must be cross-validated and integrated into the overarching control strategy.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation[Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) United States Environmental Protection Agency (EPA)[Link]

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk U.S. Food and Drug Administration (FDA)[Link]

Safety & Regulatory Compliance

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